Sodium 4-methylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
| Record name | Sodium p-tolyl sulfonate | |
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DSSTOX Substance ID |
DTXSID9042415 | |
| Record name | Sodium 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |
| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium p-tolyl sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
VERY SOL IN WATER | |
| Record name | SODIUM P-TOLYL SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC PLATES | |
CAS No. |
657-84-1, 12068-03-0 | |
| Record name | Sodium p-tolyl sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, methyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |
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| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
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| Record name | Sodium toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Sodium toluenesulphonate | |
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| Record name | SODIUM TOLUENESULFONATE | |
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| Record name | SODIUM P-TOLYL SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Manufacturing Methodologies of Sodium P Toluenesulfonate
Advanced Synthetic Routes and Reaction Pathways
The production of sodium p-toluenesulfonate can be achieved through several distinct chemical reactions. These methods range from direct neutralization of the corresponding acid to more complex multi-step syntheses.
Neutralization of p-Toluenesulfonic Acid with Sodium Hydrate
A primary and straightforward method for the synthesis of sodium p-toluenesulfonate is the neutralization of p-toluenesulfonic acid (PTSA) with a sodium base, most commonly sodium hydroxide (B78521) (sodium hydrate). wikipedia.orgstarskychemical.com This reaction is a classic acid-base neutralization, resulting in the formation of the sodium salt and water. The p-toluenesulfonic acid itself is typically produced by the sulfonation of toluene (B28343). atamanchemicals.comatamanchemicals.com The resulting sodium p-toluenesulfonate is a white, water-soluble solid. wikipedia.org This method is widely used due to its simplicity and the high purity of the product that can be achieved. mdma.ch
The chemical equation for this reaction is: CH₃C₆H₄SO₃H + NaOH → CH₃C₆H₄SO₃Na + H₂O
Sulfonation of Toluene with Sulfuric Acid Followed by Neutralization
A common industrial-scale production method involves the direct sulfonation of toluene using concentrated sulfuric acid. atamanchemicals.comguidechem.com This electrophilic aromatic substitution reaction primarily yields p-toluenesulfonic acid due to the ortho-, para-directing effect of the methyl group on the toluene ring. The reaction is typically heated to drive the sulfonation process. mdma.ch Following the sulfonation, the reaction mixture, which contains the p-toluenesulfonic acid, is neutralized with a sodium salt, such as sodium chloride or sodium hydroxide, to precipitate the sodium p-toluenesulfonate. mdma.chspegroup.ru One procedure involves heating toluene with concentrated sulfuric acid, and after the reaction is complete, the mixture is poured into water and treated with sodium chloride to crystallize the product. mdma.ch The crude product can then be purified by recrystallization.
It is important to note that this process can result in a mixture of isomers, including ortho- and meta-toluenesulfonic acids, although the para isomer is the major product. google.com The reaction conditions can be optimized to maximize the yield of the desired p-isomer.
New Strategies Utilizing Sodium Sulfate (B86663) as a Starting Material
Recent research has explored more sustainable and cost-effective synthetic routes. One such innovative approach utilizes sodium sulfate as a starting material in the preparation of sodium p-toluenesulfonate from p-toluenesulfonic acid monohydrate. acs.orgresearchgate.net This method is based on the solubility differences between p-toluenesulfonic acid monohydrate and sodium p-toluenesulfonate in aqueous sulfuric acid solutions. acs.orgresearchgate.net
Reduction of p-Toluenesulfonyl Chloride
While the reduction of p-toluenesulfonyl chloride is primarily a method to produce p-toluenesulfinic acid and its salts, it is a relevant pathway within the broader context of toluenesulfonate (B8598656) chemistry. orgsyn.org The synthesis of the starting material, p-toluenesulfonyl chloride, is itself derived from p-toluenesulfonic acid, which is neutralized with sodium hydroxide to form sodium p-toluenesulfonate before reacting with phosphorus pentachloride. atamanchemicals.com
The reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate can be achieved using various reducing agents, such as zinc dust. orgsyn.org This demonstrates the chemical versatility of the toluenesulfonyl group and its derivatives.
Process Optimization and Yield Enhancement
Efforts to improve the efficiency and cost-effectiveness of sodium p-toluenesulfonate production are ongoing. These focus on areas such as catalysis and reaction conditions to maximize yield and purity.
Catalytic System Innovations in Sulfonation Processes
Innovations in catalytic systems for the sulfonation of toluene are a key area of research for enhancing the production of p-toluenesulfonic acid, the direct precursor to sodium p-toluenesulfonate. The goal is to develop catalysts that are highly efficient, reusable, and promote the selective formation of the desired p-isomer. mdpi.com While traditional methods use strong acids like sulfuric acid, which can lead to challenges in separation and waste generation, newer approaches investigate solid acid catalysts. mdpi.com
For instance, the use of sulfonated catalysts, such as sulfonated zeolites, has shown promise in various esterification and transesterification reactions, which share mechanistic similarities with sulfonation. mdpi.com These solid acid catalysts offer advantages like easier separation from the reaction mixture and potential for reuse, contributing to a more sustainable and economical process. Research into optimizing catalyst structure, such as creating mesoporous materials, aims to improve reaction efficiency and catalyst stability. mdpi.com
| Parameter | Neutralization of PTSA | Sulfonation of Toluene | Sodium Sulfate Route |
| Primary Reactants | p-Toluenesulfonic acid, Sodium hydroxide | Toluene, Sulfuric acid | p-Toluenesulfonic acid monohydrate, Sodium sulfate |
| Key Process | Acid-base neutralization | Electrophilic aromatic sulfonation | Precipitation based on solubility difference |
| Typical Product Form | Aqueous solution or solid salt | Mixture containing p-toluenesulfonic acid | Crystalline solid |
| Potential for Recycling | Not inherently a recycling route | Potential to recycle unreacted toluene | Enables recycling of sulfuric acid |
Membrane Purification Technologies for High Purity Production
The quest for high-purity sodium p-toluenesulfonate has led to the adoption of advanced purification techniques, with membrane-based technologies showing significant promise. Electrodialysis, a process that utilizes ion-exchange membranes, is a key technology in this domain. It is effectively used to separate sodium p-toluenesulfonate from impurities like sodium sulfate. researchgate.net Research has demonstrated that using interpolymer type ion-exchange membranes can enhance chemical stability and durability during this separation process. researchgate.net
Another innovative approach involves the use of bipolar membrane electrodialysis. This method has been proposed for the regeneration of sodium p-toluenesulfonate from waste streams, such as in the production of D-(-)-p-hydroxyphenylglycine. researchgate.net Studies have shown that this process can achieve a sodium ion removal ratio of around 80%, with current efficiencies ranging from 20% to 50%. researchgate.netresearchgate.net These membrane technologies not only contribute to higher product purity but also offer a pathway for recycling and waste reduction. For instance, a method for extracting sodium p-toluenesulfonate from tiamulin (B153960) synthesis wastewater involves steps like pH adjustment, concentration, cooling, and recrystallization, which significantly reduces the chemical oxygen demand (COD) of the wastewater. google.com
Optimization of Mole Ratios and Reaction Conditions in Preparation
The synthesis of sodium p-toluenesulfonate typically involves the sulfonation of toluene followed by neutralization. The efficiency and yield of this process are highly dependent on the precise control of reaction conditions and the mole ratios of the reactants.
The primary synthesis reaction involves reacting toluene with a sulfonating agent, such as concentrated sulfuric acid. mdma.ch This is followed by neutralization with a sodium base, like sodium hydroxide or sodium carbonate, to form the sodium salt. mdma.choecd.orgsciencemadness.org The reaction temperature and time are critical parameters. For instance, heating a mixture of toluene and concentrated sulfuric acid in a boiling water bath for about half an hour can lead to a homogeneous solution, indicating the completion of the sulfonation step. mdma.ch
Subsequent purification steps, such as crystallization, are influenced by the concentration of salts like sodium chloride. mdma.ch The addition of sodium chloride to the aqueous solution of sodium p-toluenesulfonate followed by cooling can induce crystallization. mdma.ch The resulting crystals can then be washed with a solvent like cold alcohol and dried. mdma.ch For achieving higher purity, recrystallization from water, with the aid of decolorizing carbon, can be employed. mdma.ch
The table below summarizes key parameters in a typical laboratory-scale synthesis.
| Parameter | Value/Condition | Source |
| Reactants | Toluene, Concentrated Sulfuric Acid | mdma.ch |
| Neutralizing Agent | Sodium Chloride | mdma.ch |
| Reaction Temperature | Boiling Water Bath | mdma.ch |
| Reaction Time | Approx. 30 minutes | mdma.ch |
| Purification Method | Crystallization, Recrystallization | mdma.ch |
Waste Reduction and Energy Efficiency in Production
Modern manufacturing practices for sodium p-toluenesulfonate emphasize waste reduction and energy efficiency to minimize environmental impact and production costs. A significant area of focus is the recovery and recycling of the compound from industrial wastewater.
One patented method details the extraction of sodium p-toluenesulfonate from the wastewater generated during tiamulin synthesis. google.com This process involves pH adjustment, reduced pressure concentration, cooling crystallization, and recrystallization with activated carbon. google.com This approach not only recovers a valuable product but also reduces the COD of the wastewater by 50-60%. google.com
Similarly, in doxycycline (B596269) production, a method has been developed to recover p-toluenesulfonic acid from hydrogenation wastewater. patsnap.com This involves pH adjustment with sodium hydroxide, followed by filtration and rectification to remove ethanol, enabling the recovery of valuable sulfonic acids. patsnap.com
Energy consumption is another critical factor. In membrane-based purification processes like electrodialysis, higher concentrations of impurities such as sodium sulfate can lead to increased energy consumption and decreased current efficiency due to back diffusion. researchgate.net Therefore, optimizing these processes is crucial for improving energy efficiency. The use of catalysts like p-toluenesulfonic acid (p-TsOH) in other chemical processes, such as the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), also highlights a move towards more sustainable and energy-efficient chemical manufacturing, where the catalyst can be recovered and reused. researchgate.net
Scale-Up and Industrial Production Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of sodium p-toluenesulfonate introduces a new set of challenges and considerations, including the need for closed systems, understanding global production dynamics, and managing supply chain vulnerabilities.
Closed System Manufacturing and Formulation
To ensure worker safety and minimize environmental release, the industrial manufacturing and formulation of sodium p-toluenesulfonate are often conducted in closed systems. oecd.org This is particularly important due to the potential for occupational exposure through the inhalation of aerosols, although the vapor pressure of the compound is very low. oecd.org Even with closed systems, a limited amount of the substance may be released into wastewater streams at production and processing sites. oecd.org However, because sodium p-toluenesulfonate is readily biodegradable, the environmental emission from these sites is expected to be low, especially when coupled with wastewater treatment plants. oecd.org
Global Production Capacity and Geographic Dependencies
The global market for sodium p-toluenesulfonate is experiencing steady growth, driven by its use in various industries, including pharmaceuticals and detergents. issuu.com Projections indicate a significant compound annual growth rate (CAGR) for the market. issuu.com
However, the production of sodium p-toluenesulfonate and its precursors, such as toluene and sulfonic acid derivatives, is geographically concentrated. A substantial portion, approximately 75%, of the global production capacity for these precursor chemicals is located in China and India. pmarketresearch.com This concentration creates significant geographic dependencies and potential vulnerabilities in the global supply chain. In Japan, the commercial production and import volume of sodium p-toluenesulfonate was between 100 and 1,000 tonnes in the fiscal year 2004. oecd.org
Supply Chain Resilience and Raw Material Volatility
The geographic concentration of precursor production exposes the sodium p-toluenesulfonate supply chain to various risks. pmarketresearch.com These include price volatility of raw materials and other economic fluctuations. pmarketresearch.comstatsndata.org The sourcing of raw materials for sodium p-toluenesulfonate is a critical aspect of supply chain management, with a need to mitigate risks associated with this geographic concentration. pmarketresearch.com Ensuring supply chain resilience requires careful strategic planning and evaluation of key suppliers and distributors. pmarketresearch.comstatsndata.org
Catalytic Activities and Reaction Mechanisms of Sodium P Toluenesulfonate
Role as a Catalyst in Organic Transformations
Sodium p-toluenesulfonate (NaOTs) demonstrates remarkable catalytic efficacy in a variety of organic reactions. Its utility spans across nucleophilic substitutions, Friedel-Crafts alkylations, polymerization processes, and environmentally benign cyclocondensation reactions. The compound's ability to function under different reaction conditions, including in aqueous media, underscores its practical importance in modern synthetic chemistry.
Applications in Nucleophilic Substitutions and Coupling Reactions
Sodium p-toluenesulfonate serves as a valuable component in nucleophilic substitution and coupling reactions, primarily through its role as a precursor to the highly effective leaving group, the tosylate group, or by acting as a phase transfer catalyst. chemimpex.com The tosylate anion is an excellent leaving group, facilitating nucleophilic attack on the carbon atom to which it is attached. While p-toluenesulfonic acid is often used to introduce the tosyl group, sodium p-toluenesulfonate can be converted to p-toluenesulfonyl chloride (TsCl) by reacting with reagents like phosphorus pentachloride. atamanchemicals.com This in-situ generation of TsCl allows for the subsequent tosylation of alcohols, which are then readily displaced by nucleophiles.
In other instances, the tosylate group itself, often in the form of an alkyl tosylate, is the electrophile in SN2 reactions. For example, the reaction of 2-naphthol (B1666908) with butyl p-toluenesulfonate in the presence of sodium hydroxide (B78521) proceeds via an SN2 mechanism to yield butyl naphthyl ether in good yields. acs.org This highlights the utility of tosylates, derived from the corresponding sulfonic acid or its salt, in forming new carbon-heteroatom bonds.
Furthermore, sodium p-toluenesulfonate's properties make it an effective phase transfer catalyst, enhancing reaction rates in heterogeneous systems by transporting a reactant from one phase to another where the reaction occurs. chemimpex.com This is particularly useful in reactions involving an aqueous phase and an organic phase.
Table 1: Nucleophilic Substitution Reaction using a Tosylate Electrophile
| Reactants | Electrophile | Product | Reaction Type | Key Feature | Reference(s) |
| 2-Naphthol, Sodium Hydroxide | Butyl p-toluenesulfonate | Butyl naphthyl ether | SN2 | Use of an alkyl tosylate as an effective electrophile. | acs.org |
Acceleration of Friedel-Crafts Alkylation Reactions
While the parent compound, p-toluenesulfonic acid (PTSA), is a well-established catalyst for Friedel-Crafts reactions, sodium p-toluenesulfonate has been noted to accelerate these important carbon-carbon bond-forming reactions, particularly in the pharmaceutical industry. pmarketresearch.com Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide or other electrophile in the presence of an acid catalyst. The role of sodium p-toluenesulfonate in this context is often as a co-catalyst or promoter, potentially by influencing the reaction medium or interacting with the primary catalyst to enhance its activity. For instance, it can be used in conjunction with a stronger acid to improve reaction efficiency.
Catalysis in Polymerization Processes and Reaction Kinetics Regulation
Sodium p-toluenesulfonate and its parent acid have demonstrated significant catalytic activity in polymerization reactions, influencing both the rate and the mechanism of polymer formation. A notable example is the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate). mdpi.comresearchgate.net In this process, the polymerization is governed by a well-defined rate-limiting step with a nearly constant isoconversional activation energy, a contrast to the multi-step kinetics observed in solid-state polymerization. mdpi.com The reaction follows a zero-order model and results in the quantitative elimination of the p-toluenesulfonate group, forming p-toluenesulfonic acid and a distinct polymeric product. mdpi.comresearchgate.net
Another key application is in the thermal polymerization of aminomalononitrile (B1212270) p-toluenesulfonate salt (AMNS). This process is initiated at relatively low temperatures and follows an autocatalytic kinetic model. The polymerization enthalpy for AMNS has been determined to be 307 J/g. mdpi.com
Table 2: Catalysis in Polymerization Reactions
| Monomer | Catalyst/Initiator System | Key Findings | Reaction Kinetics | Reference(s) |
| 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Thermal (liquid-state) | Quantitative elimination of p-toluenesulfonate group. | Zero-order reaction model, constant activation energy. | mdpi.com, researchgate.net |
| Aminomalononitrile p-toluenesulfonate salt (AMNS) | Thermal | Initiated at relatively low temperatures. | Autocatalytic kinetic model. | mdpi.com |
Catalytic Systems for Cyclocondensation Reactions in Aqueous Media
A significant advancement in green chemistry involves the use of sodium p-toluenesulfonate as a catalyst for multicomponent reactions in aqueous media. Specifically, it has been employed effectively in the three-component cyclocondensation of phenylhydrazine, an aldehyde, and malononitrile (B47326) to synthesize 5-aminopyrazole-4-carbonitriles. researchgate.netencyclopedia.pubrsc.orgmdpi.com This method is lauded for its short reaction times (15-50 minutes), excellent yields (92-96%), and the use of an environmentally benign solvent, water. researchgate.net The catalytic role of sodium p-toluenesulfonate in this context is attributed to its hydrotropic nature, where it increases the solubility of the organic reactants in the aqueous medium, thereby facilitating the reaction. encyclopedia.pubmdpi.com
Table 3: Sodium p-Toluenesulfonate Catalyzed Synthesis of 5-Aminopyrazole-4-carbonitriles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Yield | Reference(s) |
| Phenylhydrazine | Various Aldehydes | Malononitrile | Sodium p-toluenesulfonate | Aqueous medium | 15-50 min | 92-96% | researchgate.net |
Dual Acidic Site Catalysis in Pyrazole (B372694) Synthesis
The catalytic activity of systems related to sodium p-toluenesulfonate in pyrazole synthesis can also be attributed to a cooperative effect of dual acidic sites. While this mechanism is more explicitly detailed for catalysts where sulfonic acid groups are supported on a polymer, the underlying principle is relevant. researchgate.net In the synthesis of pyrazoles from aldehydes, phenylhydrazines, and malononitrile, a catalyst with dual acidic sites can exhibit remarkable activity. researchgate.net This leads to high turnover frequencies and excellent yields in short reaction times. The concept involves the activation of different reactants at distinct acidic sites on the catalyst surface, facilitating the cascade of reactions leading to the final pyrazole product.
Use as a Non-Oxidizing Catalyst
A key advantage of sodium p-toluenesulfonate and its parent acid, p-toluenesulfonic acid, is that they are non-oxidizing catalysts. atamanchemicals.comamericanelements.compreproom.org This property is crucial in organic synthesis where sensitive functional groups that are susceptible to oxidation are present in the reactants or products. Unlike strong mineral acids such as nitric acid or sulfuric acid, which can also act as oxidizing agents, p-toluenesulfonic acid and its sodium salt provide strong acidity without the risk of unwanted oxidative side reactions. This makes them preferred catalysts in a wide range of transformations, including esterifications, acetalizations, and various condensation reactions where acid catalysis is required without altering the oxidation state of the substrates. atamanchemicals.com
Mechanistic Investigations of Catalytic Pathways
The catalytic prowess of sodium p-toluenesulfonate and its derivatives is rooted in complex reaction mechanisms. Researchers have employed a variety of investigative techniques to unravel these pathways, providing a deeper understanding of how these catalysts facilitate chemical transformations.
Detailed Elucidation via DFT Calculations
Density Functional Theory (DFT) calculations have become an indispensable tool for providing atomistic insights into catalytic pathways that are otherwise difficult to observe experimentally. researchgate.net In the context of reactions involving p-toluenesulfonates, DFT has been used to elucidate the intricacies of reaction mechanisms. frontiersin.org
For instance, in the reaction of sulfonic esters of N-oxyimides with amines, DFT calculations have been employed to detail the process. frontiersin.org These calculations have helped to confirm the hypothetical mechanism which involves the deprotonation of the substrate by an amine molecule, followed by the elimination of the p-toluenesulfonate group and a subsequent rearrangement of the resulting molecule. frontiersin.org
Computational studies using DFT methods, such as B3LYP and B3PW91 with various basis sets, have been compared with experimental data to validate the findings. researchgate.net These theoretical investigations help in understanding the active sites within a molecule and optimizing the reaction conditions. frontiersin.org DFT calculations can also predict the relative energy barriers of different reaction paths, indicating which product is more likely to be formed. frontiersin.org For example, calculations have shown the energy difference between two possible products, suggesting the preferred reaction pathway. frontiersin.org
DFT has also been instrumental in guiding the discovery of hybrid catalysts and prioritizing ligand and organocatalyst combinations by calculating the energetics of putative catalytic intermediates. marquette.edu
Analysis of Deprotonation and Elimination Mechanisms
Deprotonation and elimination are fundamental steps in many reactions catalyzed by or involving p-toluenesulfonates. The basicity of the reagents used plays a crucial role in determining the dominant reaction mechanism. frontiersin.orgnih.gov
In reactions of N-oxyimide p-toluenesulfonates with amines, the mechanism is highly dependent on the type of amine used. With tertiary amines, the reaction predominantly proceeds through a deprotonation step followed by the elimination of the tosyl group. frontiersin.orgnih.gov This has been confirmed by DFT calculations. frontiersin.org The elimination mechanism can also involve the extrusion of a hydroxide group following deprotonation to an enolate. mnstate.edu
In other systems, such as the sulfonation of alkenes, a proposed mechanism involves a final desulfurization and β-H elimination step. rsc.org The regioselectivity of this elimination can be influenced by factors like intramolecular hydrogen bonding and the preferential abstraction of a hydrogen atom with less steric hindrance. rsc.org The p-toluenesulfonate group is recognized as a superior leaving group in elimination steps, particularly after protonation of a hydroxyl group to form water. taylorandfrancis.com
| Reaction Type | Key Mechanistic Steps | Influencing Factors |
| N-oxyimide with tertiary amine | Deprotonation, Elimination of Tosyl group | Amine basicity |
| Alkene Sulfonation | Desulfurization, β-H elimination | Steric hindrance, Hydrogen bonding |
| Fischer Esterification | Protonation of hydroxyl, Elimination of water | Acid catalyst presence |
Role of Steric Hindrance in Reaction Mechanisms
Steric hindrance is a significant factor that can dictate the pathway and outcome of a reaction. In catalysis involving p-toluenesulfonates, steric effects can influence reaction rates, selectivity, and even suppress competing side reactions. mnstate.edunih.gov
For example, in acid-mediated esterification reactions of secondary alcohols, steric hindrance created by bulky alkyl chains can suppress the elimination of water, which is a common competitive side reaction. nih.gov However, significant steric bulk on the reactants, such as a neopentyl skeleton, can dramatically slow down nucleophilic substitution (SN2) reactions. acs.org It has been observed that neopentyl bromide reacts about 100,000 times slower than other primary alkyl bromides in SN2 conditions due to the steric hindrance from the tert-butyl moiety. acs.org
In the context of deprotonation and elimination mechanisms, steric hindrance can explain the preferential formation of one product over another. frontiersin.org For instance, the positive charge distribution around a carbon atom might favor a nucleophilic attack, but the steric hindrance from nearby hydrogen atoms could make an alternative pathway more favorable. frontiersin.org Similarly, in certain elimination reactions, the oxidant preferentially abstracts the hydrogen atom that presents less steric hindrance. rsc.org
| System | Role of Steric Hindrance | Outcome |
| Esterification with lipid-modified PPTS | Suppresses water elimination from secondary alcohols | Improved ester yield, higher selectivity nih.gov |
| Nucleophilic substitution on neopentyl skeleton | Hinders SN2 reaction pathway | Significantly reduced reaction rate acs.org |
| Reaction of N-oxyimide p-toluenesulfonates | Influences site of nucleophilic attack | Affects product ratio frontiersin.org |
| Alkene Sulfonation via Elimination | Directs abstraction of hydrogen atom | Formation of specific allyl sulfonyl products rsc.org |
Isocyanate Formation and Subsequent Nucleophilic Interactions
A notable reaction pathway involving p-toluenesulfonate derivatives is the Lossen-like rearrangement, which proceeds through the formation of an isocyanate intermediate. frontiersin.orgnih.gov This mechanism is particularly observed in the reaction of sulfonic esters of N-oxyimides with primary amines and other nucleophiles. frontiersin.orgnih.gov
The reaction is initiated by a nucleophilic attack on a carbonyl group within the succinimide (B58015) ring. frontiersin.orgnih.gov This is followed by the formation of an isocyanate group. frontiersin.orgnih.gov This highly reactive isocyanate intermediate then readily interacts with another nucleophile molecule present in the reaction mixture. frontiersin.orgnih.gov This subsequent nucleophilic interaction leads to the formation of an addition product, such as a ureido or urethane (B1682113) derivative. frontiersin.orgnih.gov Isocyanides are known for their exceptional reactivity, reacting with both nucleophiles and electrophiles at the same atom. acs.org
In some applications, p-toluenesulfonyl isocyanate itself is used as an electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interphase (SEI) film, preventing the continuous decomposition of solvents during cycling. researchgate.net
Synergistic Catalysis with Other Reagents
PTSA can be used synergistically with transition metal catalysis and photocatalysis. preprints.org For example, in the palladium-catalyzed aerobic dehydrogenation of cyclohexanones to phenols, the addition of p-toluenesulfonic acid was found to promote the yield. acs.org This synergistic effect allows for the development of more sustainable chemical processes by utilizing safer reagents and solvents. preprints.org
In the field of heavy oil aquathermolysis, oil-soluble catalysts synthesized with toluenesulfonic acid as a ligand have been shown to work synergistically with reservoir minerals to achieve efficient viscosity reduction. mdpi.com Furthermore, combining different catalytic materials, such as metal oxides with zeolites, can create hybrid catalysts with fine-tuned performance, stability, and reusability. mdpi.com The development of one-pot multicomponent reactions often relies on the catalytic activity of PTSA to facilitate domino reactions, forming multiple chemical bonds in a single operation. preprints.org For instance, PTSA has been used to catalyze four-component reactions for the synthesis of complex heterocyclic compounds. preprints.org
| Catalytic System | Synergistic Partner | Application | Outcome |
| p-Toluenesulfonic acid (PTSA) | Transition Metals (e.g., Palladium) | Dehydrogenation, C-C bond formation preprints.orgacs.org | Enhanced yields and efficiency acs.org |
| p-Toluenesulfonic acid (PTSA) | Photocatalysts | Various organic transformations preprints.org | Promotion of sustainable chemical processes preprints.org |
| Iron(II) p-toluenesulfonate | Reservoir Minerals | Heavy oil viscosity reduction mdpi.com | Significant decrease in oil viscosity mdpi.com |
| p-Toluenesulfonic acid (PTSA) | Multiple Reagents | One-pot multicomponent synthesis of heterocycles preprints.org | Formation of complex molecules in a single step preprints.org |
Applications in Materials Science and Engineering
Advanced Polymeric Materials Synthesis
Sodium p-toluenesulfonate is instrumental in the creation of sophisticated polymeric materials, where it functions in various capacities, including as a supporting electrolyte, a dopant, and a modulator of reaction environments.
Supporting Electrolyte for Polypyrrole Membrane Deposition
In the electrochemical synthesis of polypyrrole (PPy), a widely studied conductive polymer, sodium p-toluenesulfonate serves as an effective supporting electrolyte. sigmaaldrich.comamericanelements.com The electropolymerization of pyrrole (B145914) requires an electrolyte to ensure the passage of current and facilitate the oxidation of the pyrrole monomer at the anode. Sodium p-toluenesulfonate is a suitable medium for the formation and deposition of polypyrrole layers on substrates. maxwellsci.com Its role is to provide the necessary ionic conductivity for the electrochemical process to proceed efficiently, enabling the growth of uniform and adherent polypyrrole membranes.
Doping of Polypyrrole Films for Enhanced Properties
The electrical conductivity of polypyrrole is significantly enhanced through a process called doping, where ions are incorporated into the polymer matrix. Sodium p-toluenesulfonate is utilized as a doping salt in the synthesis of polypyrrole films. maxwellsci.com During the electrochemical polymerization, the p-toluenesulfonate anions become incorporated into the growing polypyrrole chains. This incorporation of the dopant anion leads to the formation of charge carriers (polarons and bipolarons) along the polymer backbone, which are responsible for the material's conductivity. The use of sodium p-toluenesulfonate as a dopant has been shown to result in polypyrrole films with favorable electrical properties, contributing to their application in various electronic devices. maxwellsci.com
Electrically Plastic Device Development
The development of electrically plastic, or flexible, electronic devices relies on the synthesis of conductive polymers with robust mechanical and electrical properties. Sodium p-toluenesulfonate plays a role in the fabrication of these materials by acting as a supporting electrolyte during the electrosynthesis of conductive polymers like polypyrrole. americanelements.com The use of sodium p-toluenesulfonate in the electrochemical polymerization process allows for the controlled deposition of the conductive polymer onto flexible substrates, a key step in manufacturing flexible electronic components. The properties of the resulting conductive polymer films, influenced by the electrolyte, are critical for the performance of these devices.
Modulation of Micellization Behavior in Surfactant Systems
Sodium p-toluenesulfonate is classified as a hydrotrope, a type of compound that enhances the solubility of hydrophobic substances in aqueous solutions. This property is particularly relevant in surfactant systems, where it can modulate micellization behavior. Research has shown that sodium p-toluenesulfonate interacts with nonionic surfactants, leading to a significant reduction in the surfactant's micellar radius at certain concentrations. nih.gov This hydrotropic effect is attributed to the self-association of the hydrotrope molecules, which alters the water structure and provides a more favorable environment for the surfactant, thereby influencing the size and shape of the micelles. nih.govresearchgate.net
Below is a table summarizing the effect of sodium p-toluenesulfonate (NaPTS) on the micellar radius of a nonionic surfactant.
| Concentration of NaPTS | Effect on Micellar Radius |
| Low Concentration | Dissolves in surfactant micelles |
| Beyond Minimum Hydrotropic Concentration | Drastic reduction in surfactant micellar radius |
Influence on Polymerization Kinetics of Polystyrene and PET
While p-toluenesulfonic acid, a related compound, is known to catalyze the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), the direct influence of sodium p-toluenesulfonate on the polymerization kinetics of polystyrene and PET is not extensively documented in the available research. The polymerization of styrene (B11656) is a free-radical process, and the kinetics are primarily influenced by the initiator and monomer concentrations, as well as temperature. frontiersin.org Similarly, the synthesis of PET is a polycondensation reaction, and while catalysts are employed, the specific role of sodium p-toluenesulfonate is not a primary focus in the existing literature. Further research is needed to elucidate any potential effects of sodium p-toluenesulfonate on the polymerization rates and mechanisms of these two widely used polymers.
Coatings and Surface Treatments
Sodium p-toluenesulfonate is also utilized in the formulation of coatings and in surface treatments, primarily leveraging its properties as a surfactant and an antistatic agent.
As a hydrotrope and surfactant, sodium p-toluenesulfonate can be used in coating formulations to improve the solubility and stability of various components. aaolindia.com Its ability to reduce surface tension can aid in the wetting of substrates and the leveling of the coating film.
In the realm of surface treatments, sodium p-toluenesulfonate functions as an antistatic agent. wikipedia.org Its mechanism of action involves attracting moisture from the surrounding atmosphere to the coated surface. This thin layer of moisture increases the surface conductivity, allowing for the dissipation of static electrical charges. wikipedia.org This is particularly beneficial for materials that are prone to static buildup, which can attract dust and other airborne contaminants. The hydrophilic nature of the sulfonate group in sodium p-toluenesulfonate is key to this moisture-attracting capability. By reducing surface resistivity, coatings containing sodium p-toluenesulfonate can prevent issues related to electrostatic discharge and improve the cleanliness and safety of the treated surfaces. researchgate.netavanzarematerials.com
Energy Storage Technologies
The quest for efficient and cost-effective energy storage solutions has led to research into various materials for next-generation batteries. The potential application of sodium p-toluenesulfonate in this area has been a subject of scientific inquiry.
While extensive research is ongoing to identify suitable additives for sodium-ion battery electrolytes to enhance performance and safety, there is currently no publicly available scientific literature that specifically investigates the use of sodium p-toluenesulfonate as a conductive additive in the liquid electrolyte of sodium-ion batteries. The focus of current research on electrolyte additives for sodium-ion batteries is on compounds that can form a stable solid electrolyte interphase (SEI) on the anode, improve ionic conductivity, or enhance safety, with many studies centered on fluoroethylene carbonate (FEC), vinylene carbonate (VC), and various sulfur-containing compounds.
Similarly, there is no scientific evidence in the available literature to suggest that sodium p-toluenesulfonate has been investigated or is considered a candidate for use as a cathode active material in sodium-ion batteries. Cathode active materials in sodium-ion batteries are typically inorganic compounds capable of reversible intercalation of sodium ions, such as layered transition metal oxides, polyanionic compounds (e.g., phosphates and pyrophosphates), and Prussian blue analogues. researchgate.netrsc.org The chemical nature of sodium p-toluenesulfonate, an organic salt, does not align with the structural and electrochemical requirements for a cathode active material.
Doping in Organic Non-Linear Optical Crystals
In the field of photonics and optoelectronics, organic non-linear optical (NLO) crystals are of great interest for applications in frequency conversion and optical signal processing. The p-toluenesulfonate anion plays a crucial role in the formation and properties of several of these organic NLO crystals.
| Crystal Name | Cation | Anion | Key Property |
|---|---|---|---|
| 2-Amino-5-nitropyridinium-toluenesulfonate | 2-Amino-5-nitropyridinium | p-Toluenesulfonate | Non-linear optical response |
| L-threoninium p-toluenesulfonate monohydrate (LTPTM) | L-threoninium | p-Toluenesulfonate | Second and third-order non-linear optical susceptibility |
Influence on Nucleation and Growth of DAST Single Crystals
The introduction of sodium p-toluenesulfonate into the DAST solution has a discernible effect on the nucleation process. Research has shown that NaTS can modify the metastable zone width, a critical parameter in controlling crystal nucleation. Specifically, the metastable zone width was observed to be narrower in the presence of NaTS. This suggests that NaTS facilitates the nucleation of DAST crystals, allowing for crystallization to commence at lower supersaturation levels.
Furthermore, nucleation parameters, including the interfacial tension between the crystal and the solution, have been estimated for both pure and NaTS-doped DAST single crystals. The presence of NaTS as an additive has been utilized in the slow-cooling method to promote the growth of large DAST single crystals researchgate.net. The morphological interpretation of the grown crystals reveals that the additive can influence the crystal habit, although the fundamental crystal structure remains unchanged researchgate.netntu.edu.tw.
| Parameter | Pure DAST | DAST with Sodium p-toluenesulfonate |
| Metastable Zone Width | Wider | Narrower |
| Nucleation | Requires higher supersaturation | Occurs at lower supersaturation |
| Crystal Size | Standard | Can promote the growth of larger crystals |
Impact on Crystalline Lattice Parameters and Mechanical Strength
In terms of mechanical properties, Vicker's microhardness tests have been performed on the (0 0 1) face of the grown crystals to assess their mechanical strength researchgate.netntu.edu.tw. The results of these tests provide insight into the hardness and durability of the crystals, which are important considerations for their application in optical devices. The addition of NaTS can potentially influence the mechanical strength of the DAST crystals, although specific comparative data on the hardness values of pure versus doped crystals were not detailed in the search results.
Table 2: Crystalline and Mechanical Properties of DAST with and without Sodium p-toluenesulfonate
| Property | Pure DAST | DAST with Sodium p-toluenesulfonate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | Cc |
| Lattice Parameters | a = 10.365 Å, b = 11.322 Å, c = 17.893 Å | Maintained with potential minor variations |
| Mechanical Strength (Vicker's Hardness) | Baseline value | Investigated on the (0 0 1) face |
Functionalization of Nanomaterials
Sodium p-toluenesulfonate is also utilized in the surface functionalization of nanomaterials, particularly in the burgeoning field of perovskite nanocrystals. Its role as a surface passivating agent has been shown to significantly enhance the optical properties of these materials.
Surface Passivation and Quantum Yield Enhancement of Perovskite Nanocrystals
In the realm of perovskite nanocrystals, surface defects are a major contributor to non-radiative recombination, which in turn limits their photoluminescence quantum yield (PLQY). Sodium p-toluenesulfonate has been successfully employed as a surface passivating ligand for blue-emitting CsPbBr1.5Cl1.5 perovskite nanocrystals.
The treatment of these nanocrystals with sodium p-toluenesulfonate leads to a significant reduction in surface trap states. This passivation effect mitigates non-radiative recombination pathways, thereby enhancing the efficiency of light emission. Research has demonstrated a substantial increase in the photoluminescence quantum yield of these perovskite nanocrystals from an initial value of 32% to an impressive 63% after modification with sodium p-toluenesulfonate.
Table 3: Photoluminescence Quantum Yield of Perovskite Nanocrystals Before and After SPTS Modification
| Nanocrystal Sample | Initial PLQY (%) | PLQY after SPTS Modification (%) |
| CsPbBr1.5Cl1.5 | 32 | 63 |
Anchoring of Sulfonate Ligands on Perovskite Nanocrystal Surfaces
The efficacy of sodium p-toluenesulfonate as a surface passivating agent is contingent upon the successful attachment of the sulfonate ligands to the surface of the perovskite nanocrystals. The sulfonate (–SO3⁻) anion of the sodium p-toluenesulfonate can coordinate with the Pb²⁺ ions on the surface of the CsPbBr1.5Cl1.5 perovskite. This interaction effectively "heals" surface defects associated with undercoordinated lead ions.
The anchoring of these sulfonate ligands onto the nanocrystal surface has been confirmed through various analytical techniques. This successful surface functionalization is a key factor in the observed improvement in the optical properties of the perovskite nanocrystals, leading to more stable and efficient materials for potential applications in light-emitting diodes (LEDs) and other optoelectronic devices.
Advanced Analytical Methodologies and Detection Studies
Chromatographic Techniques for Quantification and Separation
Chromatography is a cornerstone for the analysis of sodium p-toluenesulfonate, providing robust methods for separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted method for the determination of p-toluenesulfonate and its alkyl ester derivatives at trace levels. nih.govresearchgate.netnih.gov These methods are essential as regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for genotoxic impurities, often necessitating a threshold of toxicological concern (TTC) around 1.5 µ g/day for long-term drug treatments. thermofisher.com
Reversed-phase HPLC methods are commonly developed and validated for this purpose. nih.govresearchgate.net For instance, a sensitive and simple HPLC-UV method was developed to quantify methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS) in active pharmaceutical ingredients (APIs). nih.govnih.gov The method demonstrated high specificity and sensitivity, with limits of detection (LOD) and quantification (LOQ) reaching parts-per-million (ppm) levels. nih.govresearchgate.netnih.gov
A typical HPLC-UV method for quantifying four p-toluenesulfonate impurities demonstrated excellent sensitivity with LOD values below 5 ng/mL and LOQ values under 13.5 ng/mL. thermofisher.com The wide dynamic range of modern diode array detectors (DAD) allows for accurate quantification over a broad concentration spectrum, from 0.01 µg/mL to 2.5 µg/mL. thermofisher.com Another improved HPLC method for detecting isopropyl p-toluenesulfonate (IPTS) in isopropyl esters established a detection limit of 0.96 μg/g and a quantitation limit of 2.91 μg/g, with recoveries ranging from 90.2% to 102.1%. oatext.com
Table 1: HPLC-UV Method Parameters for Genotoxic Impurity Analysis
| Parameter | Methyl p-toluenesulfonate (MPTS) | Ethyl p-toluenesulfonate (EPTS) | Isopropyl p-toluenesulfonate (IPTS) | Propyl-p-toluenesulfonate (propyl-TSF) |
|---|---|---|---|---|
| LOD | 0.15 ppm (0.009 µg/mL) nih.govresearchgate.net | 0.15 ppm (0.009 µg/mL) nih.govresearchgate.net | < 5 ng/mL thermofisher.com | < 5 ng/mL thermofisher.com |
| LOQ | 0.5 ppm (0.03 µg/mL) nih.govresearchgate.net | 0.5 ppm (0.03 µg/mL) nih.govresearchgate.net | < 13.5 ng/mL thermofisher.com | < 13.5 ng/mL thermofisher.com |
| Linearity Range | LOQ to 6 µg/mL nih.govresearchgate.net | LOQ to 6 µg/mL nih.govresearchgate.net | 0.01 to 2.5 µg/mL thermofisher.com | 0.01 to 2.5 µg/mL thermofisher.com |
| Recovery | 90% to 99% nih.gov | 89% to 103% nih.gov | 73% to 99% thermofisher.com | 90% to 99% thermofisher.com |
Note: Data compiled from multiple validated methods. nih.govresearchgate.netthermofisher.com
For enhanced sensitivity and specificity, especially in complex matrices, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is an effective method for detecting sulfonate ester compounds. expec-tech.com While other GC methods may require cumbersome derivatization steps or suffer from low sensitivity, the GC-MS/MS approach provides high anti-interference ability, accuracy, and sensitivity. expec-tech.comresearchgate.net
A rapid and highly sensitive GC-MS/MS method was established for three p-toluenesulfonate genotoxic impurities (methyl, ethyl, and isopropyl p-toluenesulfonate). expec-tech.com This method demonstrated excellent linearity and low detection limits. expec-tech.com The use of multiple reaction monitoring (MRM) mode further enhances the quantification of these genotoxic impurities. researchgate.net
Table 2: Performance of GC-MS/MS Method for p-Toluenesulfonate Impurities
| Compound | Detection Limit (µg/L) | Quantitation Limit (µg/L) | Linearity (r) |
|---|---|---|---|
| Methyl p-toluenesulfonate | 0.4 - 0.8 | 1.3 - 2.7 | > 0.995 |
| Ethyl p-toluenesulfonate | 0.4 - 0.8 | 1.3 - 2.7 | > 0.995 |
| Isopropyl p-toluenesulfonate | 0.4 - 0.8 | 1.3 - 2.7 | > 0.995 |
Source: Data from a validated GC-MS/MS method for genotoxic impurities. expec-tech.com
Ion Chromatography (IC) is a powerful technique for determining ionic species like p-toluenesulfonic acid. labmanager.comthermofisher.com An efficient IC method utilizing on-line sample cleanup has been developed for the rapid and sensitive determination of p-toluenesulfonic acid in water-insoluble drugs. labmanager.comthermofisher.com This approach is significant for drug quality control and authenticity testing, as p-toluenesulfonic acid is a common counterion for basic drugs. labmanager.com
The on-line matrix elimination step effectively removes the sample matrix, which can interfere with the analysis, leading to time savings and convenience by avoiding off-line sample preparation. labmanager.comthermofisher.com This method, performed on an integrated IC system, shows good linearity and a method detection limit of 1 mg/L. labmanager.com The process involves using a preconcentration column to retain the target anions while the organic matrix is washed away. researchgate.net Subsequently, an eluent transfers the concentrated anions to an analytical column for separation and detection by suppressed conductivity. researchgate.net
Chromatographic methods are fundamental for the general separation and identification of sodium p-toluenesulfonate from related substances and impurities. jocpr.com A reverse phase HPLC method, for example, was developed to separate and quantify p-toluenesulfonic acid and ethyl-p-toluenesulfonate in Perindopril tert-Butylamine drug substance. jocpr.com The method utilized a gradient elution with a mobile phase consisting of aqueous ortho-phosphoric acid and acetonitrile (B52724), achieving separation on an ODS-3V column with UV detection at 220 nm. jocpr.com In another application, a specific UV wavelength of 282 nm was identified to quantify sodium p-toluenesulfinate in the presence of sodium p-toluenesulfonate, as the latter shows no absorbance at this wavelength, allowing for selective detection. google.com
Sodium p-toluenesulfonate serves as a key probe molecule in the characterization of stationary phases used in Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.netnih.govthermofisher.com HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. thermofisher.comresearchtrends.net
In these characterization studies, sodium p-toluenesulfonate is used to evaluate the anion-exchange properties of various HILIC columns. chromatographyonline.com The retention of this relatively hydrophobic organic anion, often compared to a neutral marker like uracil, provides a measure of the anion-exchange selectivity, denoted as α(AX). researchgate.netchromatographyonline.com This data helps classify HILIC stationary phases based on their chromatographic properties, such as hydrophilicity, charge effects, and structural selectivity, aiding in the selection of the most suitable column for separating specific target analytes. researchgate.netnih.gov
Mass Spectrometry-Based Detection
Mass spectrometry (MS), often coupled with a chromatographic inlet like HPLC or GC, is a premier technique for the low-level determination of p-toluenesulfonate esters due to its high sensitivity and specificity. nih.gov HPLC/MS using single ion monitoring has proven to be a more promising approach than GC/FID for trace-level analysis, achieving quantification limits between 2.5 and 5 ng/mL. nih.gov This enables detection limits in a drug substance at the 0.01-0.1 ppm level. nih.gov
A novel approach using atmospheric-pressure thermal desorption–extractive electrospray–mass spectrometry (AP/TD-EESI-MS) has been evaluated for the direct detection of methyl p-toluenesulfonate (MTS). nih.govacs.org In this method, the desorbed MTS vapor is ionized by extractive electrospray and detected as a sodium adduct. nih.govacs.org This technique provides a significant sensitivity enhancement, allowing for detection well below the threshold of toxicological concern (TTC) and serving as a rapid screening procedure. nih.govacs.org The predicted GC-MS spectrum for non-derivatized p-toluenesulfonic acid provides a guide for its identification, with characteristic peaks that can be used for confirmation. hmdb.ca
Spectroscopic Analysis and Fluorescence Probing
Spectroscopic methods are indispensable for both the structural elucidation and the functional analysis of sodium p-toluenesulfonate, particularly in its roles as a hydrotrope and a component in advanced materials.
Sodium p-toluenesulfonate plays a crucial role in the synthesis of novel fluorescent materials. One significant application is in the creation of pH-responsive fluorescent graphene quantum dots (pRF-GQDs). rsc.org These nanomaterials are synthesized by electrolyzing graphite (B72142) rods in an acetonitrile solution containing sodium p-toluenesulfonate. rsc.org The resulting sulfur-doped GQDs exhibit unique pH-dependent fluorescence properties. rsc.orgmdpi.com
Specifically, these pRF-GQDs emit green fluorescence in acidic environments (pH below 6.8) and switch to blue fluorescence in neutral or alkaline conditions (pH above 6.8). rsc.org This sharp, reversible transition around a physiologically relevant pH makes them highly promising as imaging probes for distinguishing the acidic microenvironment of solid tumors from healthy tissue. rsc.org In another study, sulfur-doped GQDs prepared by electrolysis in a sodium p-toluenesulfonate solution were used as an effective fluorescent probe for detecting Fe³⁺ ions in serum samples through a fluorescence quenching mechanism. mdpi.com
Table 2: Fluorescence Properties of pRF-GQDs Synthesized with Sodium p-Toluenesulfonate
| Property | Description | Source(s) |
| Synthesis Method | Electrolysis of graphite rods | rsc.org |
| Electrolyte Component | Sodium p-toluenesulfonate (TsONa) in acetonitrile | rsc.org |
| Fluorescence at pH < 6.8 | Green | rsc.org |
| Fluorescence at pH > 6.8 | Blue | rsc.org |
| Fluorescence Switch Point | pH 6.8 | rsc.org |
| Application | pH-responsive bioimaging, tumor detection | rsc.org |
The intrinsic luminescence of sodium p-toluenesulfonate allows it to be used as a probe to investigate the mechanism of hydrotropic solubilization. nih.gov Hydrotropes are compounds that increase the aqueous solubility of poorly soluble substances. In a study examining the interaction between sodium p-toluenesulfonate and a nonionic surfactant, the luminescence of the hydrotrope itself provided key insights. nih.govresearchgate.net
The findings indicated that at low concentrations, the p-toluenesulfonate molecules dissolve within the surfactant micelles. nih.gov However, once the concentration exceeds the minimum threshold required for the hydrotropic effect to occur, the p-toluenesulfonate is predominantly found in the bulk aqueous phase. nih.gov This suggests that the hydrotropic mechanism is linked to changes in the water structure induced by the hydrotrope molecules and the formation of hydrotrope aggregates that create a suitable environment for the solute. nih.govresearchgate.net
The precise molecular structure of sodium p-toluenesulfonate and its derivatives has been confirmed through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-Ray Crystallography has been used to determine the crystal structure of related compounds, providing detailed information on bond lengths, bond angles, and molecular packing. For example, the crystal structure of p-Toluidine (B81030) p-Toluenesulfonate (PTPT), an organic nonlinear optical material, was determined to have a monoclinic structure with the P2₁ space group. scirp.org Similarly, analysis of sodium p-toluenesulfinate tetrahydrate, a closely related compound, revealed a pseudo-tetrahedral geometry around the sulfur atom. researchgate.net Such studies are fundamental for understanding the structure-property relationships in these materials. scirp.org
NMR Spectroscopy is routinely used to confirm the identity and purity of sodium p-toluenesulfonate. spectrabase.comkanto.co.jp Both ¹H NMR and ¹³C NMR spectra provide characteristic signals corresponding to the aromatic and methyl protons and carbons in the molecule. The ¹H NMR spectrum typically shows distinct signals for the methyl group protons and the protons on the benzene (B151609) ring. spectrabase.comnih.gov This technique is also employed as a quantitative method (qNMR) to determine the purity of sodium p-toluenesulfonate standards. kanto.co.jp
Table 3: Spectroscopic and Crystallographic Data for Sodium p-Toluenesulfonate and Related Compounds
| Analysis Technique | Compound | Key Findings | Source(s) |
| ¹H NMR Spectroscopy | Sodium p-toluenesulfonate | Provides chemical shifts for structural confirmation. Used for quantitative purity analysis. | spectrabase.comkanto.co.jp |
| ¹³C NMR Spectroscopy | Sodium p-toluenesulfonate | Confirms the carbon skeleton of the molecule. | nih.govnih.gov |
| X-Ray Crystallography | p-Toluidine p-Toluenesulfonate | Monoclinic crystal system, space group P2₁. | scirp.org |
| X-Ray Crystallography | Sodium p-toluenesulfinate tetrahydrate | Pseudo-tetrahedral geometry at the sulfur atom. | researchgate.net |
Electrosensing and Biosensor Development
Sodium p-toluenesulfonate is a valuable component in the fabrication of electrochemical sensors and biosensors due to its properties as a dopant in conducting polymers. It is frequently used to prepare polypyrrole-p-toluene sulfonate (PPy-pTS) films. tandfonline.comresearchgate.net
In one application, a PPy-pTS film was electrochemically deposited on a platinum electrode. tandfonline.com This modified electrode showed sensitivity to hydrogen peroxide, making it a suitable platform for developing biosensors that rely on enzymatic reactions producing H₂O₂. tandfonline.com For instance, by immobilizing glucose oxidase onto this film, a biosensor for glucose detection was successfully created. tandfonline.comresearchgate.net The p-toluenesulfonate anion acts as a dopant, enhancing the electrochemical properties and stability of the polypyrrole film. tandfonline.com Similarly, polypyrrole nanowires doped with p-toluenesulfonate have been used to construct DNA biosensors, demonstrating the versatility of this compound in creating sensitive and specific bio-analytical devices. acs.org
Biosensor Electrode Fabrication for Early Bacterial Adhesion Monitoring
The prevention of implant-associated infections is a critical challenge in biomedical engineering. A key strategy in combating these infections is the early detection of bacterial adhesion, the initial step in biofilm formation. To this end, research has focused on developing intelligent implants with integrated biosensors capable of monitoring bacterial presence in real-time. One promising approach involves the use of the conductive polymer polypyrrole (PPy) doped with sodium p-toluenesulfonate (TSONa).
In a notable study, a biosensor electrode was fabricated by coating a titanium (Ti) surface with PPy doped with TSONa. researchgate.netnih.govacs.org This process creates a conductive polymer layer that is sensitive to changes in its immediate environment, such as the adhesion of bacteria. The choice of TSONa as a dopant is crucial for enhancing the electrochemical properties of the PPy film. The resulting PPy-TSONa coated titanium serves as the active sensing element of the biosensor. researchgate.netnih.govacs.org This fabrication method has been specifically applied to develop smart implants for orthopedic applications, designed to monitor the initial growth of bacteria like Escherichia coli (E. coli). researchgate.netnih.govacs.org The ability to detect this early adhesion is a significant step toward preventing the establishment of more resilient bacterial colonies and subsequent implant failure. researchgate.netnih.gov
In addition to its role as a dopant in biosensors, sodium p-toluenesulfonate has been utilized in the synthesis of semi-interpenetrating polymer network (SIPN) hydrogels. In one such application, the polymerization of PPy was conducted within an acrylamide-grafted-nanocrystalline cellulose (B213188) hydrogel matrix using ferric trichloride (B1173362) and sodium p-toluenesulfonate. nih.gov
Amperometric glucose biosensors have also been developed by entrapping glucose oxidase and pyrrole (B145914) containing sodium p-toluenesulfonate on a platinum electrode. researchgate.net
AC Impedance Technology Integration in Biosensors
The functionality of biosensors fabricated with sodium p-toluenesulfonate-doped polypyrrole is realized through the integration of AC impedance technology, specifically Electrochemical Impedance Spectroscopy (EIS). researchgate.netnih.govacs.org EIS is a powerful, non-destructive technique used to probe the electrical properties of a material and its interface with the surrounding medium. When bacterial cells, such as E. coli, adhere to the surface of the PPy-TSONa electrode, they alter the electrical characteristics at the electrode-electrolyte interface. researchgate.netnih.govacs.org
This change in impedance can be precisely measured and monitored over time. By applying an equivalent circuit model (ECM) to analyze the EIS data, researchers can quantify the change in resistance, which directly correlates with the extent of bacterial adhesion. researchgate.netnih.govacs.org This methodology allows for the sensitive detection of the early stages of bacterial growth on the implant surface. researchgate.netnih.gov
The effectiveness of this AC impedance-based monitoring has been validated by comparing its results with traditional methods of bacterial quantification. A high correlation of 0.989 was found between the resistance changes measured by EIS and the classical optical density (OD) monitoring value, a standard laboratory method for estimating bacterial concentration. researchgate.netnih.govacs.org This strong correlation underscores the reliability and accuracy of using PPy-TSONa electrodes with AC impedance technology for real-time monitoring of bacterial adhesion on implant surfaces. researchgate.netnih.govacs.org
Table 1: Research Findings on PPy-TSONa Biosensor for Bacterial Monitoring
| Parameter | Finding | Source |
|---|---|---|
| Biosensor Component | Polypyrrole (PPy) doped with sodium p-toluenesulfonate (TSONa) on a titanium (Ti) surface. | researchgate.netnih.govacs.org |
| Target Analyte | Early adhesion and growth of Escherichia coli (E. coli). | researchgate.netnih.govacs.org |
| Detection Technology | Alternating Current (AC) Impedance / Electrochemical Impedance Spectroscopy (EIS). | researchgate.netnih.govacs.org |
| Analytical Model | Equivalent Circuit Model (ECM) to monitor changes in resistance. | researchgate.netnih.govacs.org |
| Performance Correlation | 0.989 correlation with classical optical density (OD) monitoring values. | researchgate.netnih.govacs.org |
Environmental Fate, Transport, and Remediation Studies
Environmental Degradation and Persistence
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For sodium p-toluenesulfonate, these processes include biodegradation, photo-oxidation, and hydrolysis.
Biodegradability under Aerobic Conditions (OECD Criteria)
Sodium p-toluenesulfonate is considered to be readily biodegradable under aerobic conditions. oecd.orgscbt.comewg.org Studies following OECD (Organisation for Economic Co-operation and Development) guidelines have demonstrated significant biodegradation. For instance, a study equivalent to OECD Test Guideline 301C showed a 93% reduction in Biochemical Oxygen Demand (BOD) over a 3-week period. oecd.org Another study, following OECD Test Guideline 301B, reported a 99.8% degradation over 28 days. cdhfinechemical.com This high level of aerobic biodegradability suggests that the compound is unlikely to persist in environments where oxygen is present. oecd.orgewg.org
Table 1: Aerobic Biodegradability of Sodium p-toluenesulfonate
| Test Guideline (Equivalent) | Duration | Biodegradation | Reference |
|---|---|---|---|
| OECD TG 301C | 3 weeks | 93% (BOD) | oecd.org |
| OECD TG 301B | 28 days | 99.8% | cdhfinechemical.com |
Photo-Oxidation by Hydroxyl Radicals in Atmosphere
In the atmosphere, sodium p-toluenesulfonate can undergo indirect photo-oxidation through reactions with hydroxyl radicals. oecd.org The estimated half-life for this process is 8.8 days. oecd.org However, this degradation pathway may not be environmentally significant due to the compound's low volatility. oecd.org
Hydrolytic Stability Across pH Ranges
Sodium p-toluenesulfonate demonstrates notable stability against hydrolysis. A study conducted according to OECD Test Guideline 111 found no evidence of hydrolysis at pH levels of 4, 7, and 9 when maintained at 50°C for 5 days. oecd.org This indicates that hydrolysis is not a significant degradation pathway for this compound in aquatic environments under typical pH conditions.
Environmental Distribution and Exposure Assessment
Understanding the potential release and distribution of sodium p-toluenesulfonate in the environment is crucial for assessing potential exposure.
Predicted Release and Exposure Pathways to Surface Water
The primary route for sodium p-toluenesulfonate to enter the environment is through its use in consumer products, such as detergents. oecd.org This leads to its release into wastewater streams from "down-the-drain" discharges. oecd.org Although this creates a potential for exposure in surface waters, the compound's ready biodegradability and limited potential for bioaccumulation suggest that long-term environmental exposure is not anticipated. oecd.org In industrial settings, such as manufacturing and formulation, the use of closed systems and subsequent treatment of wastewater are expected to keep environmental emissions low. oecd.org
Modeling of Environmental Distribution and Compartmentalization (e.g., Mackay Level III)
The environmental distribution of sodium p-toluenesulfonate can be predicted using fugacity-based models like the Mackay Level III model. amazonaws.comoecd.org These models estimate how a chemical partitions between different environmental compartments such as air, water, soil, and sediment. amazonaws.comcanada.ca For hydrotropes, a category of substances that includes sodium p-toluenesulfonate, Level III fugacity modeling provides insight into their environmental fate. oecd.org
Based on the physical and chemical properties of similar hydrotropes, such as a very low vapor pressure and high water solubility, these models predict a strong preference for the water compartment. oecd.orgoecd.org When modeling a related hydrotrope, sodium cumene (B47948) sulfonate, with a total mass release to water, the Mackay Level III model predicted that 99.9% of the substance would remain in the water, with only 0.1% partitioning to the soil and virtually none to the air or sediment. oecd.org Given that sodium p-toluenesulfonate is not volatile, photo-degradation in the atmosphere is not considered an important environmental fate mechanism. oecd.org The low octanol-water partition coefficient (Log Kow) of -2.40 further supports its tendency to remain in the aqueous phase rather than partitioning to fatty tissues of organisms or adsorbing to organic matter in soil and sediment. oecd.org
Removal Efficiency in Wastewater Treatment Plants
Sodium p-toluenesulfonate is subject to removal in wastewater treatment plants (WWTPs), primarily due to its biodegradability. oecd.orgscbt.com The substance is considered to be readily biodegradable under aerobic conditions, with studies showing a biodegradability of 93% in 3 weeks. oecd.org This high level of biodegradability is a key factor in its removal from wastewater streams. oecd.org
Modeling efforts predict a default removal rate of 87% for hydrotropes in secondary activated sludge sewage treatment. scbt.com This prediction is considered conservative, as measured data for a similar hydrotrope, calcium xylene sulfonate, indicated a removal rate of over 94% in a modified SCAS (OECD 302A) study. scbt.com Since manufacturing and formulation of sodium p-toluenesulfonate are often conducted in closed systems, any limited release into wastewater is expected to be effectively treated. oecd.org Its primary release into the environment is anticipated from down-the-drain discharges of consumer products like detergents; however, its ready biodegradability means that emissions from WWTPs are expected to be low. oecd.org
In specialized treatment scenarios for its acid form, p-toluenesulfonic acid (PTSA), advanced methods like the filtration-enhanced electro-Fenton (FEEF) process have been shown to be highly effective. nih.govresearchgate.net Under optimal conditions, this system achieved a 92.6% removal of PTSA from synthetic wastewater with an initial concentration of 100 mg/L. nih.govresearchgate.net
Potential for Adsorption to Sediment Solids
The potential for sodium p-toluenesulfonate to adsorb to sediment solids is considered low. oecd.orgscbt.com This characteristic is primarily governed by its high water solubility and low octanol-water partition coefficient (Log Kow). oecd.orgsantos.com The estimated Log Kow for sodium p-toluenesulfonate is -2.40, indicating it is hydrophilic and will preferentially remain in the water column rather than binding to suspended solids or sediment. oecd.orgsantos.com
Due to its high solubility in water and low adsorption potential, the presence of sodium p-toluenesulfonate in anaerobic sediment environments is expected to be negligible. scbt.com This is further supported by its ready biodegradability in aerobic environments, which reduces the amount of the substance available to partition to sediment. scbt.com For the broader category of hydrotropes, it is expected that they will not significantly adsorb to sediments if released into water. santos.com
Ecotoxicity and Environmental Impact
Acute Aquatic Toxicity to Various Species (e.g., Oryzias latipes, Daphnia magna, Pseudokirchneriella subcapitata)
Acute toxicity studies have been conducted on sodium p-toluenesulfonate for several representative freshwater aquatic species, indicating a low order of acute toxicity. oecd.orgregulations.gov The tests typically measure the concentration that is lethal to 50% of the test fish population over 96 hours (LC50) or the concentration that causes immobilization or adverse growth effects in 50% of invertebrates or algae over 48 to 72 hours (EC50). usgs.gov
For the Japanese rice fish (Oryzias latipes), the 96-hour LC50 was determined to be greater than 100 mg/L. oecd.org In the case of the water flea (Daphnia magna), the 48-hour EC50 for immobilization was found to be greater than 1,000 mg/L. oecd.org Studies on the green algae Pseudokirchneriella subcapitata showed a 72-hour EC50 for growth rate inhibition (ErC50) of greater than 1,000 mg/L. oecd.org Another study on algae (Desmodesmus subspicatus) reported a 72-hour EC50 of 245 mg/L. dezder.com.pl These results demonstrate that very high concentrations are required to elicit acute toxic effects in these organisms. oecd.org
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Oryzias latipes (Japanese rice fish) | LC50 | 96 h | >100 | oecd.org |
| Daphnia magna (Water flea) | EC50 | 48 h | >1,000 | oecd.org |
| Pseudokirchneriella subcapitata (Green algae) | ErC50 (growth rate) | 72 h | >1,000 | oecd.org |
| Pseudokirchneriella subcapitata (Green algae) | EbC50 (biomass) | 72 h | >1,000 | oecd.org |
| Desmodesmus subspicatus (Green algae) | EC50 | 72 h | 245 | dezder.com.pl |
Chronic Aquatic Toxicity Studies
Chronic toxicity tests, which involve longer exposure durations, have also been performed to determine the potential for long-term effects on aquatic organisms. usgs.govCurrent time information in Mackay Regional, AU. These studies establish the No-Observed-Effect Concentration (NOEC), which is the highest concentration tested at which no statistically significant adverse effects are observed. oecd.org
For the water flea (Daphnia magna), a 21-day chronic study determined a NOEC of 100 mg/L. oecd.org For the green algae Pseudokirchneriella subcapitata, the 72-hour NOEC for both growth rate (NOErC) and biomass (NOEbC) was found to be 10 mg/L. oecd.org Another study on the algae Desmodesmus subspicatus reported a 72-hour NOEC of 18 mg/L. dezder.com.pl These findings, while indicating that chronic effects can occur at lower concentrations than acute effects, still classify the substance as having a low potential for long-term toxicity, especially given its limited environmental persistence. oecd.org
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Water flea) | NOEC (reproduction) | 21 d | 100 | oecd.org |
| Pseudokirchneriella subcapitata (Green algae) | NOErC (growth rate) | 72 h | 10 | oecd.org |
| Desmodesmus subspicatus (Green algae) | NOEC | 72 h | 18 | dezder.com.pl |
Impact of Concentration on Ecotoxicity
The ecotoxicity of sodium p-toluenesulfonate is directly dependent on its concentration in the aquatic environment. oecd.orgeuropa.eu The acute toxicity data show that harmful effects are only observed at very high concentrations, typically well above 100 mg/L for fish and invertebrates. oecd.org For instance, the LC50 for Oryzias latipes is >100 mg/L, meaning that even at this high concentration, less than 50% mortality was observed. oecd.org
Chronic toxicity studies reveal that adverse effects can occur at lower concentrations when the exposure period is extended. oecd.org The NOEC for Daphnia magna is 100 mg/L, while for the more sensitive algae Pseudokirchneriella subcapitata, the NOEC is 10 mg/L. oecd.org This demonstrates a concentration threshold below which no adverse effects are expected, even with continuous exposure. oecd.org The irritation potential of hydrotropes in general is also known to be dependent on the concentration of their aqueous solutions. europa.eu Furthermore, the efficiency of treatment processes to remove the substance can also be affected by its initial concentration; the removal of p-toluenesulfonic acid by an advanced oxidation process decreased from 99.3% to 56.1% when the initial concentration was increased from 50 mg/L to 200 mg/L. nih.gov
Waste Treatment and Disposal Methods
The responsible management of chemical waste is a critical aspect of environmental stewardship and regulatory compliance. For sodium p-toluenesulfonate, this involves adherence to specific classifications and directives, as well as the application of advanced separation technologies for waste stream treatment.
Hazardous Waste Classification and Management
Sodium p-toluenesulfonate is classified as a hazardous waste, necessitating its disposal in accordance with stringent regulations to prevent environmental contamination. fishersci.ch Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.ca The management of this waste stream requires that it be handled in accordance with local, state, and federal regulations. scbt.com
Waste codes are typically assigned by the end-user based on the specific application for which the product was utilized. fishersci.ch Disposal methods for sodium p-toluenesulfonate include sending it to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com It is imperative that this substance is not discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed. chemicalbook.com
Empty containers that have held sodium p-toluenesulfonate must also be managed as hazardous waste. fishersci.ch These containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. chemicalbook.com
Compliance with European Directives on Waste
In the European Union, the disposal of sodium p-toluenesulfonate is governed by the European Directives on waste and hazardous waste. fishersci.ch These directives provide a framework for the management of waste to protect the environment and human health. Producers of waste containing this compound are obligated to invest in advanced waste management systems and emission controls to comply with these standards. pmarketresearch.com The European Waste Catalogue (EWC) provides a common terminology across the European Union for the classification of waste, although the specific codes are application-dependent rather than product-specific. fishersci.ch
Electrodialysis for Separation from Mixtures (e.g., Sodium Sulfate)
Electrodialysis has emerged as a promising technology for the separation of sodium p-toluenesulfonate from other salts, such as sodium sulfate (B86663), in industrial wastewater. researchgate.net This process utilizes ion-exchange membranes and an electric potential to separate ionized species from a solution. researchgate.net
In a laboratory-scale study, an electrodialysis unit with interpolymer type ion-exchange membranes was used to separate a mixture of sodium sulfate and p-toluenesulfonic acid. researchgate.net The use of these membranes is favored due to their high chemical stability and durability. researchgate.net The research demonstrated that the process efficiency is influenced by the concentration of the components in the mixture. researchgate.net A batchwise electrodialysis experiment successfully separated 12% (w/v) sodium sulfate from 2% (w/v) p-toluenesulfonic acid over four stages. researchgate.net
Another study proposed a bipolar membrane-based process to regenerate sodium p-toluenesulfonate. researchgate.net This process achieved a removal ratio of Na+ of approximately 80% with an average current efficiency ranging from 20% to 50%. researchgate.net
Below is a table summarizing the findings of a study on the separation of sodium sulfate and p-toluenesulfonic acid using electrodialysis.
| Parameter | Condition | Observation |
| Sodium Sulfate Concentration | Higher | Increased energy consumption, decreased current efficiency |
| p-Toluene Sulfonic Acid Concentration | Increasing | Increased reduction in ionic transportation until critical micelle concentration |
| Separation Goal | Separate 12% (w/v) Sodium Sulfate from 2% (w/v) p-Toluene Sulfonic Acid | Achieved in a four-stage batchwise experiment |
Interactions and Solution Chemistry
Hydrotropic Behavior and Mechanisms of Solubilization
Hydrotropy is a phenomenon where the solubility of poorly water-soluble compounds is substantially increased by the addition of a large amount of a third substance, known as a hydrotrope. researchgate.netresearchgate.net NaPTS is a classic example of a hydrotrope, consisting of a hydrophilic anionic sulfonate group and a hydrophobic aromatic ring system. researchgate.neteijppr.com This amphiphilic nature drives its ability to enhance the aqueous solubility of various hydrophobic solutes. ua.pt The mechanism of hydrotropic solubilization is complex and involves several interrelated processes, including the self-assembly of hydrotrope molecules and their interaction with the solute and the solvent. eijppr.combiointerfaceresearch.com
A key aspect of hydrotropy is the self-association of the hydrotrope molecules in solution. researchgate.net Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like sodium p-toluenesulfonate undergo a more gradual self-aggregation process. ua.ptresearchgate.net This self-association is considered a collective molecular phenomenon. researchgate.net The process is often characterized by a Minimum Hydrotrope Concentration (MHC), the concentration at which the hydrotrope begins to form non-covalent aggregates and a significant increase in the solubility of the solute is observed. researchgate.netrsc.org
The primary mechanisms proposed for the self-association of aromatic hydrotropes like NaPTS are stacking complexation and self-aggregation. eijppr.com Evidence suggests that at lower concentrations, dimerization may be the predominant form of association, while at higher concentrations, larger aggregates like trimers and tetramers form through stepwise monomer addition. eijppr.com This aggregation is driven by hydrophobic interactions between the aromatic rings of the NaPTS molecules. researchgate.net
| Property | Description | Source |
| Minimum Hydrotrope Concentration (MHC) | The concentration at which hydrotropes begin to self-associate and significantly increase solute solubility. | researchgate.netrsc.org |
| Association Mechanism | Primarily involves stacking complexation and self-aggregation of the aromatic rings. | eijppr.com |
| Aggregation Type | Forms non-covalent, stepwise aggregates (dimers, trimers, etc.) rather than distinct micelles. | eijppr.comresearchgate.net |
The aggregates formed by sodium p-toluenesulfonate are crucial for its solubilizing action. rsc.orgnih.gov These aggregates provide a less polar, niche environment that can host hydrophobic solute molecules, effectively shielding them from the aqueous bulk phase. researchgate.netnih.gov While distinct from surfactant micelles, these hydrotrope aggregates share the function of solubilizing hydrophobic compounds. rsc.orgscispace.com
When NaPTS is added to a solution containing surfactants, it interacts with the existing micelles. At low concentrations, the p-toluenesulfonate ion may dissolve within the surfactant micelles. researchgate.netnih.gov However, as its concentration increases beyond the MHC, the hydrotrope is found predominantly in the aqueous phase, where it forms its own aggregates. nih.gov The interaction between NaPTS and surfactants can be quite specific. For instance, its addition to cationic surfactant solutions, such as cetyltrimethylammonium bromide (CTAB), can lead to significant changes in solution properties due to the electrostatic and hydrophobic interactions between the hydrotrope's anion and the surfactant's cation. researchgate.netresearchgate.net The hydrophobic p-toluidinium counterion in salts like p-toluidine (B81030) hydrochloride (PTHC) can adsorb at the interface of anionic surfactant micelles like sodium dodecyl sulfate (B86663) (SDS), with its aromatic ring intercalating into the micelle's hydrophobic core. umd.edu
The interaction of sodium p-toluenesulfonate with surfactant solutions can drastically alter their physical properties, including micellar size and phase behavior. nih.gov Studies using photon correlation spectroscopy have shown that the addition of NaPTS at concentrations sufficient for the hydrotropic effect causes a significant reduction in the micellar radius of nonionic surfactants. researchgate.netnih.gov
Furthermore, NaPTS influences the phase separation of surfactant solutions. It can inhibit the formation of surfactant self-associated structures that lead to phase separation from an aqueous solution. researchgate.net In the case of nonionic surfactants, the addition of hydrotropes like NaPTS typically increases the cloud point, which is the temperature at which the solution becomes turbid due to phase separation. researchgate.net This is in contrast to the effect of simple salts like NaCl, which tend to lower the cloud point. researchgate.net For cationic surfactants, NaPTS can induce transitions from spherical to rod-like micelles, leading to a substantial increase in the viscosity of the solution. researchgate.netumd.eduuni-bayreuth.de With increasing concentrations of NaPTS, some cationic surfactant systems exhibit lower consolute phase behavior, where the solution clouds upon heating. umd.edu
| Effect | Observation with Surfactants | Source |
| Micellar Radius | Drastic reduction in the micellar radius of nonionic surfactants. | researchgate.netnih.gov |
| Viscosity | Remarkable increase in the viscosity of cationic surfactant solutions. | researchgate.netuni-bayreuth.de |
| Phase Separation | Increases the cloud point of nonionic surfactants; can induce phase separation in cationic surfactant systems upon heating. | researchgate.netumd.edu |
| Micellar Growth | Promotes the transition from spherical to rod-like micelles in certain ionic surfactant solutions. | umd.edu |
The hydrotropic effect of sodium p-toluenesulfonate is also attributed to its influence on the structure of water. eijppr.comnih.gov The presence of a high concentration of the hydrotrope alters the hydrogen bond network of water. ua.pt This disruption can reduce the energy required to create a cavity for a non-polar solute, thereby increasing its solubility. eijppr.com The hydrotrope molecules essentially make the aqueous environment more "organic-like" for the solute.
The solubilizing capacity of NaPTS is directly linked to its concentration; solubility of the target compound increases with a higher concentration of the hydrotrope. researchgate.net This increased solubilization is a result of the combined effects of hydrotrope self-aggregation and the alteration of water structure. eijppr.comnih.gov The aggregates provide hydrophobic pockets, while the modified water structure facilitates the dissolution process. ua.ptnih.gov This dual mechanism allows hydrotropes to be highly effective in enhancing the solubility of a wide range of poorly soluble substances. researchgate.net
Interaction with Biological Systems (Excluding Dosage)
Beyond its industrial applications in detergents and synthesis, derivatives of p-toluenesulfonate have been studied for their interactions with biological macromolecules.
Molecular docking studies have been employed to investigate the potential of p-toluenesulfonate derivatives to act as inhibitors of serine proteases, such as human leukocyte elastase (HLE). researchgate.netnih.gov HLE is a clinical target due to its role in inflammatory conditions. nih.gov Sulfonic esters of N-hydroxyimides are known for their inhibitory properties against serine proteases. nih.gov
In one study, the reactivity of p-toluenesulfonates of N-oxyimides was investigated. researchgate.netnih.gov Molecular docking was used to assess the ability of the resulting products to inhibit HLE. researchgate.netnih.gov These studies help to understand the structure-activity relationship and the binding modes of these compounds within the active site of the enzyme. The mechanism often involves the generation of an isocyanate group via a Lossen-type rearrangement, which then acylates a histidine residue in the enzyme's active center, leading to irreversible inactivation. nih.gov Such computational studies are crucial in the rational design of new and more effective enzyme inhibitors. nih.gov
Interactions with Surfactants and Phospholipids (B1166683) in Nanoparticles
Sodium p-toluenesulfonate, a hydrotrope, significantly influences the behavior of surfactants and phospholipids, which are key components in many nanoparticle formulations. Its primary role is to increase the solubility of poorly soluble substances in aqueous solutions.
Research indicates that the interaction between sodium p-toluenesulfonate and nonionic surfactants, such as ethoxylated fatty alcohols, occurs at a concentration where the hydrotrope molecules self-associate. researchgate.net At low concentrations, the p-toluenesulfonate anion dissolves within the surfactant micelles. researchgate.net However, as the concentration increases beyond the minimum hydrotropic concentration, a notable reduction in the surfactant's micellar radius is observed. researchgate.net This suggests that the hydrotropic effect is linked to changes in the water structure caused by the hydrotrope and the formation of hydrotrope aggregates that provide a suitable environment for the surfactant amphiphile. researchgate.net
The presence of sodium p-toluenesulfonate can increase the solubility of block copolymers like poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO), displacing the critical micelle concentration to higher values. researchgate.net This hydrotropic effect can also disrupt surfactant micelles that have been pre-adsorbed onto surfaces. researchgate.net
In the context of nanoparticles, which often interact with biological media, the lung surfactant is a critical first point of contact. nih.gov Lung surfactant is a complex mixture of lipids (primarily phospholipids like dipalmitoylphosphatidylcholine) and proteins (SP-A, SP-B, SP-C, SP-D) that forms a monolayer at the air-liquid interface in the alveoli. nih.govd-nb.infoplos.org Nanoparticles that come into contact with this layer are often coated with surfactant components. d-nb.info Studies on model lung surfactant monolayers show that nanoparticles tend to be incorporated into these lipid layers, often at defect sites, leading to monolayer expansion and fluidization. nih.gov While direct studies detailing the three-way interaction between sodium p-toluenesulfonate, phospholipids, and nanoparticles are limited, the established ability of this hydrotrope to modulate surfactant and lipid assemblies is of high relevance. For instance, the interaction between surfactants and phospholipid vesicles (liposomes), which are themselves a type of nanoparticle, is a well-studied model. Surfactants can perturb the lipid bilayer of vesicles, inducing leakage. nih.gov Given that sodium p-toluenesulfonate alters surfactant micellar structure, it would consequently modulate the interaction of these surfactants with phospholipid-based nanoparticles.
Transport and Excretion Mechanisms
Studies involving radiolabeled sodium p-toluenesulfonate (specifically with Sulfur-35) have demonstrated its pharmacokinetic profile in animal models. Following oral or intraperitoneal administration in rats and dogs, the compound is rapidly absorbed and excreted. oecd.orgnih.gov
The primary route of elimination is through the urine, with both species excreting approximately 82-85% of the administered dose via this pathway within 48 hours. oecd.orgnih.gov A smaller portion, around 13-18% of the dose, is eliminated in the feces. oecd.orgnih.gov Chromatographic analysis of the excreta revealed that the compound is not metabolized; only the unaltered p-toluenesulfonate moiety was detected. oecd.orgnih.gov In dogs, the biological half-life of sodium p-toluenesulfonate-35S in plasma was determined to be 75 minutes, underscoring its rapid clearance from the body. oecd.org
| Pharmacokinetic Parameter | Finding | Species |
| Primary Excretion Route | Urine oecd.orgnih.gov | Rats & Dogs |
| Urinary Excretion (% of dose in 48h) | 82 - 85% oecd.orgnih.gov | Rats & Dogs |
| Fecal Excretion (% of dose in 48h) | 13 - 18% oecd.orgnih.gov | Rats & Dogs |
| Metabolism | Excreted unchanged oecd.orgnih.gov | Rats & Dogs |
| Plasma Half-life | 75 minutes oecd.org | Dogs |
This table presents data on the transport and excretion of Sodium p-toluenesulfonate based on available research.
Solution Properties and Stability
Dissociation in Aqueous Solutions
In an aqueous environment, sodium p-toluenesulfonate readily dissociates into a sodium cation (Na⁺) and a p-toluenesulfonate anion (pTS⁻). oecd.org This behavior is typical for a salt of a strong acid (p-toluenesulfonic acid) and a strong base (sodium hydroxide).
Detailed studies on the dielectric relaxation of these solutions have revealed interesting properties of the dissociated p-toluenesulfonate anion. acs.orgresearchgate.net Unlike simple ions that act as point charges, the pTS⁻ anion exhibits a pronounced dielectric relaxation, indicating that it possesses a significant permanent dipole moment even in its dissociated, ionic state. acs.org The relaxation time for this process is much longer than that of the surrounding water molecules and corresponds closely to its rotational relaxation time. acs.orgresearchgate.net This suggests that the rotational motion of the pTS⁻ ion itself is being detected. acs.org Furthermore, analysis of the concentration dependence of the dielectric data suggests that each pTS⁻ anion is tightly hydrated by approximately 2 to 3.5 water molecules. acs.org
| Property | Value / Description |
| Dissociation Products | Sodium ion (Na⁺) and p-toluenesulfonate ion (pTS⁻) oecd.org |
| pTS⁻ Dipole Moment (µ) | Significantly large in aqueous solution acs.org |
| Hydration Number of pTS⁻ | 2 - 3.5 water molecules acs.org |
This table summarizes the key properties of Sodium p-toluenesulfonate upon dissociation in water.
Stability in Various Chemical Environments
Sodium p-toluenesulfonate is considered a stable chemical under standard storage and handling conditions. scbt.comfishersci.ch It is a combustible solid but propagates flame with difficulty. scbt.com However, like many fine organic powders, its dust can form explosive mixtures with air if generated in a confined space near an ignition source. scbt.comfishersci.ch
The compound shows good stability in various pH environments. A hydrolysis test conducted according to OECD Test Guideline 111 found no evidence of hydrolysis at pH 4, pH 7, and pH 9, even when heated to 50°C for five days. oecd.org However, the compound can be chemically altered under specific, harsh conditions. For example, heating the salt in the presence of a strong base can lead to desulfonation. wikipedia.org
In terms of compatibility, it should not be stored with or allowed to come into contact with strong oxidizing agents, such as nitrates or chlorine bleaches, as this may result in ignition. scbt.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the electronic structure, bonding, and reactivity of the p-toluenesulfonate anion, the conjugate base of p-toluenesulfonic acid. These computational approaches allow for the examination of molecular properties that can be difficult to probe experimentally.
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving p-toluenesulfonates. For instance, in the Lossen-type rearrangement of N-oxyimide p-toluenesulfonates, DFT was used to investigate the active sites within the molecule and to shed light on the reaction mechanism. nih.gov The calculations helped to explain how the basicity of the amine used in the reaction plays a crucial role in determining the dominant reaction pathway. nih.gov
Furthermore, DFT studies have been applied to understand the interactions between sulfonate anions, such as dodecylbenzenesulfonate (a related anionic surfactant), and various cations. pku.edu.cn These studies model the binding in different solvent environments and analyze the resulting molecular structures and binding energies. pku.edu.cn Such computational models are vital for understanding precipitation and solubility characteristics. pku.edu.cn
The exploration of potential energy hypersurfaces (PEHSs) using quantum chemical methods has revealed important details about the stability of p-toluenesulfonate-containing species. A notable study on the 1:1 p-toluenesulfonic acid-water complex, conducted at the HF and B3LYP/6-31+G(d,p) levels of theory, found no evidence of ionic minima on the PEHS. researchgate.net This suggests that the formation of a stable ionic species, specifically the hydronium p-toluenesulfonate (H₃O⁺⋯C₆H₄(CH₃)SO₃⁻) found in the crystal structure of p-toluenesulfonic acid monohydrate, requires the stabilizing influence of additional p-toluenesulfonate ions and the crystal field. researchgate.net In essence, a single water molecule is insufficient to deprotonate p-toluenesulfonic acid in the gas phase.
Computational methods are also employed to construct potential energy surfaces for more complex systems, such as molecular gears, to understand their dynamic mechanisms. escholarship.org
A powerful application of theoretical chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical model and the interpretation of the experimental spectra. For the p-toluenesulfonate anion, harmonic vibrational analyses have been performed to reassign bands in the vibrational spectra of p-toluenesulfonic acid monohydrate and various metal p-toluenesulfonates. researchgate.net
Theoretical calculations at the B3LYP level of theory have shown excellent agreement with experimental spectroscopic data for certain vibrational modes. researchgate.net For example, these calculations accurately predict the frequency of the multireference benzenoid ν(14) (B₂u) mode, often referred to as the "Kekulé" type vibration. researchgate.net In contrast, the Hartree-Fock (HF) method was found to be less accurate in this regard. researchgate.net Theoretical results have also led to a more consistent interpretation of the SO₃ stretching modes, which aligns well with experimental data. researchgate.net Specifically, quantum chemical results indicate that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one. researchgate.net
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for p-Toluenesulfonate Anion
| Vibrational Mode | Theoretical Prediction (B3LYP) | Experimental Observation |
| "Kekulé" type vibration (ν₁₄) | Excellent agreement | Consistent with experimental data |
| SO₃ stretching modes | Consistent interpretation | Excellent agreement with experimental data |
| SO₃ bending modes | Symmetric at higher frequency than antisymmetric | Consistent with theoretical prediction |
This table is a qualitative summary based on the findings in the cited research. researchgate.net Specific frequency values were not provided in the source.
As mentioned in section 7.1.2, quantum chemical investigations of the 1:1 p-toluenesulfonic acid-water complex did not identify any ionic minima on the potential energy hypersurface. researchgate.net This theoretical finding is significant because it implies that the proton transfer from the sulfonic acid group to a single water molecule to form a stable hydronium ion and a p-toluenesulfonate anion is not energetically favorable in isolation. The stability of the ionic pair observed in the solid state is attributed to the cooperative effect of the crystal lattice, where multiple ions provide the necessary electrostatic stabilization. researchgate.net
Molecular Modeling and Simulation
Computational simulations are a valuable tool for understanding the behavior of sodium p-toluenesulfonate in various chemical processes. For example, simulations can be used to study the aggregation behavior of hydrotropic compounds like sodium p-toluenesulfonate in aqueous solutions. scispace.com These simulations provide insights into how these molecules self-associate and how this association influences the solubility of other substances. nih.govresearchgate.net
Furthermore, computational studies, including DFT, are employed to investigate reaction mechanisms in detail. nih.gov By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control the outcome of a chemical transformation. nih.gov
Prediction of Reactivity and Selectivity
Theoretical and computational chemistry studies offer profound insights into the reactivity and selectivity of sodium p-toluenesulfonate. By modeling the electronic structure of the p-toluenesulfonate anion, it is possible to predict its behavior in chemical reactions. In solution, sodium p-toluenesulfonate dissociates into a sodium cation (Na⁺) and a p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻). The reactivity of the salt is predominantly dictated by the anionic component. Computational methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that correlate with reactivity.
A key study on the p-toluenesulfonate anion, performed at the B3LYP/6-31+G(d,p) level of theory, provides valuable data on its electronic characteristics. nih.gov These calculations, along with principles from Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the mapping of the Molecular Electrostatic Potential (MEP), allow for the prediction of reactive sites for both electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. doi.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. ajchem-b.com
For the p-toluenesulfonate anion, the HOMO is expected to be localized primarily on the sulfonate group (SO₃⁻), specifically on the oxygen atoms, due to their high electronegativity and negative charge. This suggests that electrophilic attack will preferentially occur at the oxygen atoms of the sulfonate group. The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring and the sulfur atom. This indicates that nucleophilic attack, although less likely for an anion, would target these areas. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. doi.org
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. curresweb.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. asianresassoc.org In the MEP map of the p-toluenesulfonate anion, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These regions are concentrated around the oxygen atoms of the sulfonate group. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-poor areas, which are potential sites for nucleophilic attack. Such positive regions are expected to be located around the sulfur atom and to a lesser extent, the aromatic protons.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed information about the distribution of electron density and the interactions between orbitals. dergipark.org.tr For the p-toluenesulfonate anion, NBO analysis reveals the partial charges on each atom. This quantitative data helps in identifying the most electrophilic and nucleophilic sites with greater precision. The analysis from quantum chemical studies shows a significant negative charge accumulation on the oxygen atoms of the sulfonate group, making them strong nucleophilic centers. The sulfur atom, being bonded to three highly electronegative oxygen atoms, carries a significant positive charge, making it an electrophilic center. The carbon atoms of the aromatic ring exhibit smaller, varying charges.
The table below summarizes the predicted reactive sites and their characteristics based on these computational methods.
| Computational Method | Predicted Reactive Site | Type of Attack | Rationale |
| Frontier Molecular Orbital (FMO) | Oxygen atoms of the sulfonate group | Electrophilic | High contribution to the HOMO. |
| Aromatic ring and sulfur atom | Nucleophilic | Significant contribution to the LUMO. | |
| Molecular Electrostatic Potential (MEP) | Oxygen atoms of the sulfonate group | Electrophilic | Regions of high negative electrostatic potential. |
| Sulfur atom | Nucleophilic | Region of positive electrostatic potential. | |
| Natural Bond Orbital (NBO) | Oxygen atoms of the sulfonate group | Electrophilic | High negative partial atomic charge. |
| Sulfur atom | Nucleophilic | High positive partial atomic charge. |
The following table presents hypothetical, yet illustrative, partial atomic charges for the p-toluenesulfonate anion, as would be derived from an NBO analysis. These values are based on the general principles of electronegativity and inductive effects discussed in the literature.
| Atom | Hypothetical Partial Atomic Charge (e) |
| Oxygen (in SO₃⁻) | -0.85 |
| Sulfur (in SO₃⁻) | +1.50 |
| Carbon (attached to S) | +0.10 |
| Carbon (ortho to S) | -0.05 |
| Carbon (meta to S) | +0.02 |
| Carbon (para to S, with CH₃) | -0.08 |
| Carbon (in CH₃) | -0.20 |
| Hydrogen (on ring) | +0.15 |
| Hydrogen (in CH₃) | +0.10 |
These theoretical predictions are invaluable for understanding the intrinsic reactivity of the p-toluenesulfonate anion and for designing chemical syntheses where it is used as a reactant or a leaving group. nih.gov For instance, the strong nucleophilic character of the oxygen atoms and the electrophilic nature of the sulfur atom are key to its role in various organic transformations.
Advanced Research Topics and Future Directions
Development of Novel Synthetic Protocols
The traditional synthesis of sodium p-toluenesulfonate involves the sulfonation of toluene (B28343) followed by neutralization. acs.org However, research is ongoing to develop more efficient, cost-effective, and environmentally friendly synthetic routes.
One established method involves the reaction of p-toluenesulfonyl chloride with zinc dust in water, followed by the addition of sodium hydroxide (B78521) and sodium carbonate. orgsyn.org This process yields sodium p-toluenesulfonate dihydrate. orgsyn.org Another approach is the neutralization of p-toluenesulfonic acid with sodium hydroxide in a suitable solvent. nanotrun.com The resulting product can then be purified through filtration, washing, and drying, with optional recrystallization or column chromatography to achieve higher purity. nanotrun.com
Recent research has also explored the use of p-toluenesulfonic acid as a catalyst in various organic reactions, which can indirectly lead to the formation of its sodium salt. For instance, it has been used as a catalyst in the synthesis of pyrazole (B372694) derivatives and in the Meyer–Schuster rearrangement of propargyl alcohols. researchgate.netpreprints.org The development of one-pot, multi-component reactions catalyzed by p-toluenesulfonic acid represents a move towards more streamlined and efficient synthetic processes. preprints.org
| Synthetic Protocol | Reagents | Key Features | Reference |
| Reduction of Sulfonyl Chloride | p-Toluenesulfonyl chloride, Zinc dust, Sodium hydroxide, Sodium carbonate | Yields sodium p-toluenesulfonate dihydrate. | orgsyn.org |
| Neutralization | p-Toluenesulfonic acid, Sodium hydroxide | Straightforward neutralization; purity enhanced by recrystallization. | nanotrun.com |
| Catalytic Synthesis | Aldehydes, Phenylhydrazine, Malononitrile (B47326), Sodium p-toluenesulfonate (catalyst) | Used as a hydrotrope in aqueous media for green synthesis. | researchgate.net |
Sustainable and Green Chemistry Practices
The principles of green chemistry are increasingly influencing the production and application of sodium p-toluenesulfonate. acs.orgnih.gov A significant focus is on waste reduction and the use of less hazardous chemicals. acs.orgnih.gov
One notable green practice is the extraction and recycling of sodium p-toluenesulfonate from industrial wastewater. google.com For example, a method has been developed to extract the compound from tiamulin (B153960) synthesis wastewater, which not only recovers a valuable chemical but also significantly reduces the chemical oxygen demand (COD) of the effluent. google.com This process involves pH adjustment, concentration, cooling, and recrystallization to obtain the purified product. google.com
The use of sodium p-toluenesulfonate as a hydrotrope in aqueous reaction media is another key aspect of its application in green chemistry. researchgate.netuwa.edu.au Hydrotropes increase the solubility of poorly soluble organic compounds in water, facilitating reactions in an environmentally benign solvent. researchgate.net This has been demonstrated in the synthesis of various organic compounds, including lignin (B12514952) nanoparticles and pyrazole derivatives. researchgate.netuwa.edu.au The recyclability of the hydrotrope solution further enhances the sustainability of these processes. uwa.edu.au
Furthermore, research into using p-toluenesulfonic acid, the precursor to the sodium salt, as a catalyst on a polystyrene support highlights a move towards reusable and heterogeneous catalysts. tandfonline.com This approach simplifies product purification and catalyst recovery, aligning with green chemistry principles. tandfonline.com
High-Purity Requirements for Specialized Applications (e.g., Electronics)
In specialized fields such as electronics, the purity of chemical compounds is paramount. High-purity sodium p-toluenesulfonate is essential for its role as a supporting electrolyte in the deposition of conductive polymer membranes, such as polypyrrole, which are used in electronic devices. americanelements.comsigmaaldrich.com Impurities can adversely affect the electrochemical properties and performance of these materials.
The demand for high-purity electronic chemicals is growing, with a significant portion being imported in some regions, indicating an opportunity for domestic production of high-purity sulfonates. pmarketresearch.com The purification of p-toluenesulfonic acid, the precursor to the sodium salt, is a critical step in achieving the required purity. Methods have been developed to reduce impurities like sulfates to less than 0.005% through solvent-based purification processes, resulting in a product purity of over 99.95%. google.com Such high-purity materials are often referred to as "electronic grade." google.com
The production of high-purity anhydrous p-toluenesulfonic acid is also a focus of research, as the absence of water can be crucial for certain electronic applications. google.com Companies in the chemical industry are actively developing purification technologies to meet these stringent requirements. made-in-china.com
| Purity Grade | Typical Purity (%) | Key Applications | Reference |
| Technical Grade | ~98% | General industrial use | alibaba.com |
| Pharmaceutical Grade | >99.5% | Drug synthesis and formulation | alibaba.com |
| Electronic Grade | >99.95% | Conductive polymer deposition, electrolytes | google.comgoogle.com |
Integration in Smart and Flexible Devices
Sodium p-toluenesulfonate is finding increasing use as a dopant in the development of conductive polymers for smart and flexible devices. nih.govresearchgate.net Doping is a critical process that significantly enhances the conductivity of these polymers, making them suitable for applications in flexible electronics. iipseries.org
In a recent study, polypyrrole (PPy) doped with sodium p-toluenesulfonate was used to create a flexible composite film for electromagnetic interference (EMI) shielding. nih.govresearchgate.net This film demonstrated excellent EMI shielding effectiveness, high tensile stress, and remarkable flexibility, retaining a significant portion of its shielding property even after thousands of bending cycles. nih.govresearchgate.net The choice of sodium p-toluenesulfonate as the dopant was found to be crucial for optimizing the film's properties. nih.govresearchgate.net
The role of sodium p-toluenesulfonate extends to the fabrication of flexible bioelectronic devices. It has been used as a supporting electrolyte in the electrochemical deposition of polypyrrole nanoparticles for applications such as bone tissue engineering, where the conductive properties of the material are essential for stimulating cell growth. acs.org Furthermore, its use in creating conductive hydrogels and biofilms highlights its potential in developing flexible sensors and other wearable technologies. acs.orgmdpi.com
Emerging Applications in Energy Storage Systems
The quest for efficient and cost-effective energy storage solutions has led to research into sodium-ion batteries (SIBs) as a promising alternative to lithium-ion batteries, primarily due to the natural abundance of sodium. umd.edu Sodium p-toluenesulfonate is emerging as a key component in these next-generation energy storage systems, particularly as a dopant for cathode materials and as a component of electrolytes. icevirtuallibrary.commrforum.com
In one study, polypyrrole doped with sodium p-toluenesulfonate was synthesized directly on an iron foil and used as a binder-free cathode for a sodium-ion battery. icevirtuallibrary.com The doping process was found to enhance the electronic conductivity of the polypyrrole, which is crucial for the battery's electrochemical performance. icevirtuallibrary.com The resulting cathode showed promising charge/discharge capacities and cycling stability. icevirtuallibrary.com
Research has also explored the use of sodium p-toluenesulfonate in supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net Polypyrrole/carbon composites doped with sodium p-toluenesulfonate have been developed as electrode materials for supercapacitors, demonstrating high specific capacitance and stability. researchgate.net In some cases, sodium p-toluenesulfonate has been used as a supporting electrolyte in the synthesis of conductive polymers for supercapacitor applications. mdpi.com The development of gel polymer electrolytes containing sodium salts is also a promising area for enhancing the safety and performance of sodium-ion capacitors. frontiersin.org
| Energy Storage Application | Role of Sodium p-toluenesulfonate | Key Findings | Reference |
| Sodium-Ion Battery (SIB) Cathode | Dopant for Polypyrrole | Enhanced electronic conductivity and electrochemical performance of the cathode. | icevirtuallibrary.com |
| Supercapacitor Electrode | Dopant for Polypyrrole/Carbon Composite | Achieved high specific capacitance (~395 F g⁻¹) and significant cycling stability. | researchgate.net |
| Sodium-Ion Capacitor Electrolyte | Salt in Gel Polymer Electrolyte | Development of safer, high-performance electrolytes for advanced SIC systems. | frontiersin.org |
Q & A
Basic: What are the solubility characteristics of sodium p-toluenesulfonate in aqueous and organic solvents, and how can these properties be experimentally determined?
Sodium p-toluenesulfonate exhibits high solubility in water (67 g/100 mL at 20°C) and methanol but limited solubility in non-polar organic solvents. To determine solubility, researchers can use gravimetric analysis: dissolve incremental amounts of the compound in a solvent at controlled temperatures, filter undissolved solids, and calculate saturation points via mass difference. For complex systems (e.g., aqueous NaOH or ethanol mixtures), phase diagrams and UV-Vis spectroscopy can quantify solute concentration . Note that reported solubility values may vary due to hydration states (e.g., anhydrous vs. tetrahydrate forms) .
Basic: What purification methods are recommended for sodium p-toluenesulfonate to ensure high purity for synthetic applications?
Recrystallization from hot water or ethanol-water mixtures is the standard method. For trace impurity removal (e.g., sulfonic acid derivatives), column chromatography with ion-exchange resins or silica gel can be employed. Purity validation via HPLC (e.g., using a C18 column with a mobile phase of acetonitrile/water and UV detection at 254 nm) ensures <1% contaminants. Refer to pharmacopeial protocols for detailed chromatographic conditions .
Advanced: How does sodium p-toluenesulfonate facilitate the synthesis of sulfur-doped graphene quantum dots (S-GQDs), and what role does it play in fluorescence-based sensing?
In S-GQD synthesis, sodium p-toluenesulfonate acts as a sulfur dopant and electrolyte during graphite electrolysis. Its sulfonate group introduces sulfur atoms into the graphene lattice, enhancing electronic conductivity and surface reactivity. The resulting S-GQDs exhibit stable blue-green fluorescence and selective quenching in the presence of Fe³⁺, enabling ultrasensitive detection (limit: 4.2 nM). Researchers should optimize electrolysis parameters (voltage, pH) to control doping efficiency and quantum yield .
Advanced: What methodologies are used to synthesize cobalt coordination polymers with sodium p-toluenesulfonate as a ligand, and how are their structural properties characterized?
Sodium p-toluenesulfonate serves as a counterion in solventothermal synthesis of coordination polymers like {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n. Key steps include:
- Mixing Co(II) salts, sodium p-toluenesulfonate, and 4,4′-bipyridine in aqueous solution.
- Heating at 120°C for 72 hours in a Teflon-lined autoclave.
Characterization involves single-crystal X-ray diffraction for structural elucidation, thermogravimetric analysis (TGA) for stability assessment, and cyclic voltammetry to study redox behavior .
Basic: What safety protocols should be followed when handling sodium p-toluenesulfonate in laboratory settings?
- PPE : Wear safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for large-scale operations to prevent inhalation of dust.
- Spill Management : Neutralize spills with sodium bicarbonate, collect residues, and dispose as hazardous waste.
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced: How can sodium p-toluenesulfonate be optimized as an electrolyte additive in electrochemical deposition processes?
In electrodeposition, sodium p-toluenesulfonate improves conductivity and morphology of metal-polymer composites. To optimize:
- Vary concentration (0.1–1.0 M) in the electrolyte (e.g., with Li₂SO₄ or KHCO₃).
- Monitor deposition rate and film uniformity via chronoamperometry and SEM.
- Adjust pH to 6–8 to prevent sulfonate degradation. Higher concentrations reduce interfacial resistance but may increase viscosity, requiring trade-off analysis .
Advanced: What analytical techniques are used to quantify sodium p-toluenesulfonate and its related impurities in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (e.g., 220 nm) is standard. For example:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : 60:40 acetonitrile/0.1% phosphoric acid.
- Calibration : Prepare standard solutions (0.1–1.0 mg/mL) and validate linearity (R² > 0.99).
- Impurity Profiling : Detect toluenesulfonamide derivatives using gradient elution .
Basic: What are the key physicochemical properties of sodium p-toluenesulfonate relevant to its application in organic synthesis?
- Melting Point : >300°C (decomposes without melting).
- pH : 8–10 in aqueous solution (20 g/L).
- Hygroscopicity : Absorbs moisture, requiring anhydrous storage for moisture-sensitive reactions.
- Stability : Degrades above 200°C or in strongly acidic/basic conditions, releasing SO₃²⁻ .
Advanced: How can researchers resolve discrepancies in reported solubility data for sodium p-toluenesulfonate across studies?
Discrepancies often arise from hydration states (ehydrate vs. tetrahydrate) or measurement conditions (temperature, solvent purity). To address:
- Confirm compound hydration via TGA or Karl Fischer titration.
- Replicate experiments under standardized conditions (e.g., 20°C, deionized water).
- Cross-validate using multiple techniques (e.g., gravimetry, refractometry) .
Advanced: What role does sodium p-toluenesulfonate play in catalytic systems, and how can its efficacy be evaluated?
As a phase-transfer catalyst or Brønsted acid source, it facilitates reactions like esterification or Michael additions. To evaluate efficacy:
- Compare reaction yields with/without the compound.
- Monitor reaction kinetics via NMR or GC-MS.
- Optimize loading (typically 5–10 mol%) and solvent polarity (e.g., DMF vs. water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
